Aluminum;ruthenium
Description
Significance of Aluminum-Ruthenium Intermetallic Compounds and Alloys in Advanced Materials Science
Aluminum-ruthenium intermetallic compounds are noted for their promising physical and chemical properties, including high-temperature strength and resistance to oxidation. researchgate.net The intermetallic compound RuAl, in particular, is a candidate for various applications, such as in microelectronics and as a structural material in demanding, corrosive environments. researchgate.netresearchgate.net Unlike many other B2 transition metal aluminides that are brittle at room temperature, RuAl demonstrates comparatively good ductility, which, combined with other favorable properties, makes it attractive for use as a protective and functional surface coating. researchgate.net
The addition of ruthenium to other metallic systems has also shown beneficial effects. For instance, small additions of ruthenium can significantly increase the corrosion resistance of titanium. aip.org Research has also shown that ruthenium can have a strong strengthening effect on TiAl alloys, improving both strength and ductility. nih.gov The unique properties of Al-Ru compounds have led to their investigation in specialized applications, such as potential interconnect metallization in integrated circuits due to their low resistivity scaling and high thermal stability. aip.orgresearchgate.net
The synthesis of Al-Ru intermetallic compounds can be achieved through various methods, including mechanical alloying and thermal treatment of nanoparticles. researchgate.netresearchgate.net These methods allow for the formation of various phases within the Al-Ru system, such as RuAl, Ru2Al3, and RuAl2. researchgate.net The properties and applications of several aluminum-ruthenium compounds are summarized in the table below.
| Compound/Alloy | Key Properties | Potential Applications |
| RuAl | High-temperature strength, oxidation resistance, good room-temperature ductility | Microelectronics, structural materials, protective coatings researchgate.netresearchgate.net |
| Al-Ru Alloys | Enhanced corrosion resistance (when added to other metals like titanium) | Alloying element for corrosion protection aip.org |
| TiAl-Ru Alloys | Increased strength and ductility | High-performance structural components nih.gov |
| RuAl Thin Films | Low resistivity scaling, high thermal stability | Interconnect metallization in integrated circuits aip.orgresearchgate.net |
Historical Context of Aluminum-Ruthenium System Investigations
The investigation of the aluminum-ruthenium system is built upon the foundational discoveries of its constituent elements. Aluminum was first produced in 1825 by Hans Christian Ørsted. acs.org Ruthenium was later identified by Russian scientist Karl Ernst Claus in 1844 and was named in honor of Russia (Ruthenia in Latin). wikipedia.orgbritannica.com
While the individual elements have been known for a considerable time, the detailed scientific investigation into the binary Al-Ru system and its phase diagram is a more recent endeavor. A significant contribution to the understanding of the Al-Ru system was a 1994 dissertation by Tracy Diane Boniface from the University of the Witwatersrand, which focused on the ruthenium-aluminium phase diagram. wits.ac.za This work was crucial for optimizing the production of Al-Ru alloys. wits.ac.za
Subsequent research further refined the understanding of the Al-Ru phase diagram. Studies have confirmed the existence of several intermetallic phases, including Al6Ru, Al13Ru4, Al5Ru2, Al2Ru, Al3Ru2, and AlRu. researchgate.net The formation temperatures and reactions of these phases have been investigated, revealing complex peritectic and peritectoid reactions. researchgate.netresearchgate.net For instance, Al6Ru is formed peritectically at 734 °C, while Al13Ru4 is formed peritectically at 1420 °C. researchgate.net The table below outlines some of the key intermetallic compounds in the Al-Ru system and their formation characteristics.
| Intermetallic Compound | Formation Temperature (°C) | Formation Reaction Type |
| Al6Ru | 734 | Peritectic |
| Al13Ru4 | 1420 | Peritectic |
| Al5Ru2 | 1492 | Peritectic |
| Al2Ru | 1805 | Peritectic |
| Al3Ru2 | 1675 | Peritectoid |
These investigations have provided a critical framework for the continued development and application of aluminum-ruthenium materials in advanced technologies.
Structure
2D Structure
Properties
Molecular Formula |
AlRu |
|---|---|
Molecular Weight |
128.1 g/mol |
IUPAC Name |
aluminum;ruthenium |
InChI |
InChI=1S/Al.Ru |
InChI Key |
DRVLHCMOXCBPHN-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Ru] |
Origin of Product |
United States |
Synthesis Methodologies for Aluminum Ruthenium Compounds
Solid-State Reaction Techniques
Solid-state reactions involve the direct interaction of constituent elements in their solid phases, often facilitated by thermal energy or mechanical force. These techniques are fundamental in metallurgy and materials science for producing intermetallic compounds and alloys.
High-temperature solid-state synthesis, often referred to as reaction sintering, is a conventional method for producing intermetallic compounds from elemental powders. This process involves heating a mixture of aluminum and ruthenium powders to elevated temperatures, initiating diffusion and reaction to form various aluminum-ruthenium phases.
The synthesis of RuAl from a mixture of ruthenium and aluminum powders demonstrates a distinct temperature-dependent phase evolution. The exothermic reaction between the elements can begin in the solid phase at temperatures below the melting point of aluminum (660°C). researchgate.net Studies have shown that even at 600°C, aluminum-rich compounds such as Ru2Al3 and RuAl2, along with traces of RuAl, are formed. researchgate.net As the sintering temperature is increased to the range of 1000-1400°C, RuAl becomes the primary phase. researchgate.net For compositions designed to be hyperstoichiometric (e.g., Ru52Al48), a ruthenium-based solid solution forms in addition to the RuAl phase. researchgate.net
Another approach within this category is a low-temperature solid-state interdiffusion technique. This method utilizes a liquid-metal solvent, such as bismuth (Bi), as a medium to transport aluminum atoms to the surface of solid ruthenium particles, where the reaction occurs. cambridge.org This process can lead to the formation of nanocrystalline Al-Ru intermetallic compounds. For instance, the initial formation of the most ruthenium-rich compound, AlRu, is observed on the surface of ruthenium particles at a reaction temperature of 490°C. cambridge.org
Table 1: Phase Formation in High-Temperature Solid-State Synthesis of Al-Ru
| Sintering Temperature (°C) | Predominant Phases Formed | Notes |
| 600 | Ru2Al3, RuAl2, traces of RuAl | Reaction initiates in the solid phase below the melting point of Al. researchgate.net |
| 1000 - 1400 | RuAl (base phase) | In hyperstoichiometric alloys, a Ru-based solid solution also forms. researchgate.net |
| 490 (with Bi solvent) | Nanocrystalline AlRu | Initial formation of the most Ru-rich compound on Ru particle surfaces. cambridge.org |
Mechanical alloying (MA) is a solid-state powder processing technique that involves the repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. researchgate.netcaltech.edu This process can produce materials with non-equilibrium structures, including supersaturated solid solutions and nanocrystalline phases. caltech.edu
In the context of the aluminum-ruthenium system, MA can be employed to synthesize intermetallic compounds at temperatures lower than those required for conventional sintering. The intense plastic deformation during milling refines the grain structure to the nanoscale and increases the contact area between the aluminum and ruthenium particles, which sharply decreases the necessary diffusion path length. researchgate.net This enhanced mass transfer facilitates the formation of the RuAl alloy, allowing the reaction to begin in the solid phase and reducing the exothermic effect that would typically involve liquid aluminum. researchgate.net The process is capable of producing nanocrystalline supersaturated solid solutions before the formation of stable intermetallic compounds. caltech.edumdpi.com
Key parameters in mechanical alloying include milling time, milling speed, ball-to-powder ratio, and the milling atmosphere, all of which influence the final product's microstructure and phase composition.
Self-propagating high-temperature synthesis (SHS), also known as combustion synthesis, is a method that utilizes the heat generated by a strong exothermic reaction between reactants to sustain the synthesis process. rsc.org Once initiated by a local energy source (e.g., a heated coil), a combustion wave propagates through the mixture of reactant powders, converting them into the desired product.
The reaction between aluminum and ruthenium is highly exothermic, making the Al-Ru system a candidate for SHS. researchgate.net This process is characterized by high temperatures that can exceed 2500°C and rapid reaction rates. misis.ru The SHS method can be used to produce various materials, including intermetallic compounds. misis.ru In what is known as a metallothermic process, the highly exothermic oxidation of aluminum can be coupled with other reactions to provide the necessary heat to melt and mix constituent metals into a final alloy. misis.ru The high temperatures achieved during the process can lead to the formation of a molten state, which facilitates the homogenization of the product. The resulting material is often a porous solid that may require subsequent processing steps like grinding or densification. mdpi.com
Solution-Based Synthesis Routes
Solution-based methods offer a "bottom-up" approach to material synthesis, providing precise control over the size, shape, and composition of the resulting particles at the nanoscale. These wet chemical techniques involve the chemical transformation of molecular precursors in a liquid phase.
This approach involves the separate synthesis of aluminum or ruthenium nanoparticles, which are then used as building blocks for the formation of Al-Ru compounds. The high surface area and increased reactivity of nanoparticles compared to bulk powders make them ideal precursors for subsequent alloying processes. uni-saarland.de
Various wet chemical methods have been established for preparing metallic nanoparticles. orientjchem.org Aluminum nanoparticles can be synthesized via the thermal decomposition of organometallic precursors like triisobutylaluminum (B85569) or through the solution reduction of aluminum salts. uni-saarland.deorientjchem.org Similarly, ruthenium nanoparticles can be produced by the chemical reduction of ruthenium salts, such as Ruthenium(III) chloride (RuCl3), using reducing agents like sodium borohydride (B1222165) in an aqueous or alcoholic solution. acs.orgrsc.org The size and morphology of these nanoparticles can be controlled by adjusting reaction parameters such as temperature, precursor concentration, and the type of stabilizing agent used. rsc.orgnih.gov Once synthesized, these elemental nanoparticles can be mixed and subjected to heat treatment to form alloyed Al-Ru nanoparticles.
Wet chemical methods can also be used to synthesize binary Al-Ru alloy nanoparticles directly in solution. These techniques typically involve the co-reduction of a mixture of aluminum and ruthenium precursor salts in the presence of a stabilizing agent to control particle growth and prevent agglomeration.
The sol-gel process is a versatile wet chemical technique that can be used to produce metallic nanoparticles. jetir.org It involves the transition of a system from a colloidal solution ("sol") into a gel-like solid network. Another common approach is the polyol method, where a polyol (e.g., ethylene (B1197577) glycol) acts as both the solvent and the reducing agent at elevated temperatures. rsc.org By carefully selecting the precursors (e.g., ruthenium salts and an aluminum source) and controlling the reaction conditions (temperature, pH, stabilizers), it is possible to synthesize bimetallic Al-Ru alloy nanoparticles. rsc.orgcityu.edu.hk For instance, the synthesis of ruthenium nanocubes has been achieved at room temperature through the chemical reduction of RuCl3 in ethanol (B145695) with sodium borohydride, using thioethers as stabilizing ligands. nih.gov Similar principles can be applied to a co-reduction process to form alloyed nanoparticles.
Table 2: Summary of Key Wet Chemical Synthesis Parameters for Nanoparticles
| Parameter | Description | Examples |
| Precursors | Metal salts or organometallic compounds that provide the elemental source. jetir.org | Ruthenium(III) chloride, Ruthenium nitrosyl nitrate (B79036), Triisobutylaluminum. uni-saarland.dersc.org |
| Reducing Agent | A chemical species that reduces the metal ions to their zero-valent state. | Sodium borohydride, Polyols (e.g., ethylene glycol), Hydrogen gas. acs.orgrsc.orgwikipedia.org |
| Solvent | The liquid medium in which the reaction takes place. | Water, Ethanol, Polyols. rsc.org |
| Stabilizer | A surfactant or ligand that adsorbs to the nanoparticle surface to prevent aggregation. nih.gov | Thioethers, Acetates, Polymers. rsc.orgnih.gov |
| Temperature | A critical parameter that influences nucleation and growth rates, and thus final particle size. rsc.org | Room temperature to >180°C. rsc.orgnih.gov |
Thin Film and Coating Fabrication
The creation of thin films and coatings of aluminum-ruthenium materials is essential for applications in microelectronics and catalysis. Vapor deposition techniques are the primary methods employed, categorized as either physical or chemical.
Physical Vapor Deposition Techniques
Physical Vapor Deposition (PVD) encompasses a set of vacuum deposition methods where a material is vaporized from a solid source and condensed onto a substrate to form a thin film. ufl.edu Magnetron sputtering is a prominent PVD technique used for depositing high-quality metallic films, including aluminum and ruthenium. ufl.edukorvustech.com
In this process, a target of the desired material is bombarded with energetic ions from a plasma (typically an inert gas like argon), causing atoms to be "sputtered" from the target surface. korvustech.com These ejected atoms then travel through the vacuum chamber and deposit onto a substrate, forming a thin film. korvustech.com For aluminum-ruthenium alloys, co-sputtering is employed, using separate aluminum and ruthenium targets. The composition of the resulting alloy film can be precisely controlled by adjusting the power applied to each target. mdpi.com
Research on Ru/Al multilayers has shown that magnetron sputtering can be used to create well-defined layered structures. mdpi.com Subsequent annealing of these multilayers allows for the controlled formation of single-phase RuAl intermetallic thin films. The phase formation sequence is strongly dependent on the initial bilayer thickness, demonstrating that PVD provides a pathway to steer solid-state reactions by controlling the precursor microstructure. mdpi.com Key parameters in the sputtering process include the power applied to the magnetron, the pressure of the working gas, and the substrate temperature, all of which influence the film's microstructure, density, and electrical properties. ufl.eduaip.org
| Parameter | Value | Notes |
|---|---|---|
| Sputtering Gas | Argon | High purity (e.g., 99.999%) is typical. |
| Gas Pressure | 0.4 Pa | Affects the mean free path of sputtered atoms. |
| Applied Power (per target) | 60 W | Controls the deposition rate. |
| Substrate Temperature | ~75 °C | Influences film microstructure and density. |
| Deposition Rate (Ru) | 24 nm/min | Dependent on applied power and material. |
| Deposition Rate (Al) | 37.5 nm/min |
Chemical Vapor Deposition Techniques (e.g., Atomic Layer Deposition for Ruthenium on Alumina)
Chemical Vapor Deposition (CVD) involves the reaction of volatile precursor gases on a heated substrate to form a solid film. wikipedia.org This method is advantageous for creating conformal coatings on complex structures. harvard.edu A significant challenge in ruthenium CVD is the metal's catalytic nature, which can promote the decomposition of organic precursors and lead to carbon impurities in the film. wikipedia.org Success often depends on careful precursor design and control of deposition temperature. wikipedia.orggoogle.com
A subtype of CVD, Atomic Layer Deposition (ALD), offers exceptional control over film thickness and conformality at the atomic level. harvard.edu ALD proceeds through sequential, self-limiting surface reactions. google.com This technique is particularly relevant for creating catalytic systems, such as depositing ruthenium onto alumina (B75360) (Al₂O₃) supports.
In the ALD of ruthenium on alumina, the process involves alternating pulses of a ruthenium precursor and a reactant gas, separated by purge steps. google.com This cycle is repeated to build the film layer by layer. This method allows for the fabrication of catalysts with an ultralow, yet highly controllable, loading of ruthenium on alumina monoliths. google.com The self-limiting nature of ALD ensures a precise and reproducible coating thickness, which is critical for optimizing catalytic activity. google.com Studies have demonstrated the successful deposition of pure, polycrystalline metallic ruthenium films on alumina substrates using various precursors, achieving low impurity content and excellent conformality. harvard.edugoogle.com
| Precursor | Co-reactant | Substrate | Deposition Temperature (°C) | Key Finding |
|---|---|---|---|---|
| bis(N,N'-di-tert-butylacetamidinato)ruthenium(II) dicarbonyl | O₂ | SiO₂ | 325 | Highly pure and conductive films; growth is sensitive to O₂ exposure. harvard.edu |
| Ru(EtCp)₂ | O₂ | PVD Ru seed layer | 320-330 | Demonstrates better step coverage than Ru(Cp)₂ precursors. google.com |
| Ru(DMBD)(CO)₃ | O₂ | Al₂O₃, HfO₂ | 260 | Produces a growth per cycle of approximately 0.05 nm/cycle. |
Flux Growth Methods for Intermetallic Crystals
The flux growth method is a technique for synthesizing single crystals from a high-temperature solution. wikipedia.org In this process, a solvent, known as a flux, is used to dissolve the constituent elements of the desired compound at a temperature significantly below the compound's melting point. ucla.eduyoutube.com Slow cooling of this molten solution allows for the nucleation and growth of high-quality single crystals. youtube.comresearchgate.net This method is particularly advantageous for growing intermetallic materials that melt incongruently or have very high melting points. ucla.edu
For the aluminum-ruthenium system, metallic fluxes can be used as the reaction medium. ucla.edu The process typically involves placing the elemental constituents (aluminum and ruthenium) in a crucible with a large excess of the flux material. youtube.com The crucible, often made of a ceramic like alumina, is sealed in an inert atmosphere and heated until all components dissolve into the flux. wikipedia.orgucla.edu The system is then cooled slowly over an extended period, allowing crystals to precipitate. Finally, the excess flux is removed, often by inverting and centrifuging the hot crucible or by dissolving the solidified flux with a suitable acid that does not attack the grown crystals. wikipedia.orgucla.edu
Interestingly, in exploratory syntheses aimed at other ruthenium compounds, aluminum-ruthenium intermetallics have been formed serendipitously when using an alumina crucible. The strongly reducing conditions of some metallic fluxes can leach aluminum from the crucible, incorporating it into the final crystalline product. Deliberate addition of aluminum to the initial charge was subsequently shown to increase the yield of these Al-Ru phases.
Mechanochemical Synthesis of Aluminum-Ruthenium Intermetallics
Mechanochemical synthesis is a solid-state reaction technique that uses mechanical energy, typically from high-energy ball milling, to induce chemical transformations and phase changes. researchgate.netresearchgate.net This method can produce intermetallic compounds directly from elemental powders at or near room temperature, bypassing the need for high-temperature melting. mdpi.com
In the synthesis of aluminum-ruthenium intermetallics, high-purity aluminum and ruthenium powders are loaded into a milling vial with grinding media (e.g., steel balls) in a specific molar ratio. researchgate.net The vial is then subjected to high-energy milling for extended periods. researchgate.net The repeated, energetic collisions between the balls and the powder particles lead to severe plastic deformation, particle fracture, and cold welding. mdpi.com This process continuously creates fresh, highly reactive surfaces, promoting intimate mixing and diffusion between the aluminum and ruthenium particles, ultimately leading to the formation of intermetallic phases like Al₆Ru. researchgate.net
Studies on the analogous gallium-ruthenium system show that when one metal is liquid (gallium's melting point is 29.8 °C), it can penetrate the grain boundaries of the solid metal (ruthenium) during milling, which sharply reduces the solid metal's strength and rapidly increases the contact surface area, accelerating the formation of intermetallics. chimicatechnoacta.ru While aluminum is solid at room temperature, the localized high pressures and temperatures at the point of ball collision can facilitate similar diffusion and reaction mechanisms. The final product is typically a nanostructured or amorphous powder, which can be subsequently annealed to achieve a more crystalline structure. researchgate.netmdpi.com
| Parameter | Description/Example Value | Significance |
|---|---|---|
| Mill Type | High-energy planetary ball mill | Provides the necessary impact energy for reaction. |
| Starting Materials | High-purity elemental powders (Al, Ru) | Stoichiometric ratio determines the target intermetallic phase (e.g., 6:1 for Al₆Ru). researchgate.net |
| Milling Time | Up to 30 hours | Longer times increase the extent of reaction and phase formation. researchgate.net |
| Ball-to-Powder Ratio | 20:1 | A higher ratio generally increases the milling energy and reaction rate. chimicatechnoacta.ru |
| Atmosphere | Inert (e.g., Argon) | Prevents oxidation of the metal powders during milling. |
Microstructural and Phase Equilibria Analysis of Aluminum Ruthenium Systems
Binary Aluminum-Ruthenium Phase Diagram Studies
Experimental investigations have been conducted to establish the phase boundaries in the Al-Ru system. Powder-metallurgy processing has been successfully employed to manufacture binary Al-Ru alloys with nominal compositions ranging from 29.39 at.% Al to 60.47 at.% Al. This method allows for the preparation of single-phase RuAl with a homogeneous microstructure, which can be challenging to achieve through melting metallurgy researchgate.net.
Microstructural and phase analyses of these alloys have been carried out using techniques such as optical and scanning electron microscopy, energy-dispersive spectroscopy, wavelength-dispersive spectroscopy, and X-ray diffraction researchgate.net. These studies have confirmed the existence of several intermetallic phases, including RuAl, Ru2Al3, RuAl2, and Ru4Al13 researchgate.netcsir.co.za. The parametric method has been utilized to determine the phase boundaries of RuAl. It was found that single-phase RuAl exists from near-stoichiometry up to 53.8 at.% Al at room temperature and extends to 54.5 at.% Al at 1200 °C. Furthermore, the Ru2Al3 phase has been identified as stable at room temperature with a very narrow stoichiometric range researchgate.net.
Table 1: Experimentally Determined Phase Boundaries of RuAl
| Temperature | Composition Range (at.% Al) |
|---|---|
| Room Temperature | ~50 - 53.8 |
The CALPHAD (CALculation of PHAse Diagrams) technique is a powerful tool for the thermodynamic assessment of multicomponent systems. It allows for the calculation of phase diagrams and thermodynamic properties based on mathematical models of the Gibbs energy of each phase onera.fr. The Al-Ru binary phase diagram has been thermodynamically assessed using the CALPHAD method, showing good agreement with experimental data csir.co.za.
In these assessments, the various intermetallic phases are described using different models. For instance, the RuAl (B2) phase has been modeled using both the sublattice model (Compound Energy Formalism) and the Modified Sublattice Formalism to describe the order-disorder transformation. The RuAl6 phase was treated as a stoichiometric compound, while the other intermetallic phases (Ru4Al13, RuAl2, and Ru2Al3) were modeled using the sublattice model. The solubility of ruthenium in aluminum was considered to be negligible csir.co.za.
Ternary and Multicomponent Aluminum-Ruthenium Phase Equilibria
The addition of a third element to the Al-Ru system can significantly alter the phase equilibria and, consequently, the material's properties. Understanding these ternary and higher-order systems is critical for the development of advanced alloys.
Investigations into the Al-Ru-Si system are important for understanding the interactions between these elements in complex alloys. While specific experimental phase diagram studies for the Al-Ru-Si ternary system are not extensively detailed in the provided context, the behavior of the constituent binary systems provides a foundation for predictions. The Al-Si system is a well-understood eutectic system, and the Ru-Si system also contains several silicide phases. The introduction of silicon to Al-Ru alloys can lead to the formation of ternary compounds or influence the stability and morphology of the binary Al-Ru phases.
The Al-Ni-Ru system is of particular interest due to its relevance to nickel-based superalloys. The addition of ruthenium to Ni-Al alloys has been shown to affect the evolution of the γ' phase, which is a critical strengthening precipitate in these materials nih.gov.
Studies on Ni-Al-Ru ternary alloys have revealed that ruthenium preferentially partitions to the γ phase. The partitioning ratio of Ru to the γ phase increases with Ru content up to 3 at.% and then decreases. The addition of Ru also suppresses the growth rate and rafting process of the γ' precipitates during aging. Furthermore, the lattice misfit between the γ and γ' phases, which is crucial for the alloy's high-temperature strength, is reduced with increasing Ru content. This change in lattice misfit hinders the diffusion of Ru atoms into the γ phase and promotes a change in the γ' precipitate shape from cubic to spherical nih.gov.
Table 2: Effect of Ru on γ' Phase in Ni-Al-Ru Alloys
| Ru Content (at.%) | Effect on γ' Growth Rate | γ/γ' Lattice Misfit | γ' Precipitate Shape |
|---|---|---|---|
| 1 - 3 | Suppressed | Reduced | Cubic to Spherical |
Aluminum and ruthenium are important alloying elements in the development of advanced nickel-based single-crystal superalloys used in high-temperature applications such as turbine blades nih.gov. Ruthenium is added to these complex alloys to enhance microstructural stability and improve strength and creep resistance at elevated temperatures nih.gov.
The presence of ruthenium can increase the liquidus temperature of the superalloy and affect its microstructural stability and creep properties. However, the precise effects of Ru on γ/γ' lattice misfit, elemental partitioning, and high-temperature microstructural stability are still areas of active research nih.gov. The addition of Ru is intended to mitigate the formation of detrimental topologically close-packed (TCP) phases, which can form due to the high concentration of refractory elements and degrade the mechanical properties of the superalloy nih.gov.
Metastable Phase Formation
Metastable phases are non-equilibrium states of a material that exist due to kinetic barriers preventing the system from reaching its lowest energy, or equilibrium, state. In the aluminum-ruthenium (Al-Ru) system, the formation of such phases is notably influenced by processing techniques that involve rapid cooling from a liquid state.
Rapid Solidification and Icosahedral Phase Quasicrystals
Rapid solidification is a key technique used to induce the formation of metastable phases in Al-Ru alloys. By cooling the molten alloy at rates high enough to bypass the nucleation and growth of stable crystalline phases, unique atomic arrangements can be "frozen" in place. One of the most significant findings in rapidly solidified Al-Ru alloys is the formation of an icosahedral phase. cambridge.org
This icosahedral phase is a type of quasicrystal, a structure that is ordered but not periodic. Unlike conventional crystals, which have rotational symmetries limited to 2, 3, 4, and 6-fold axes, quasicrystals can exhibit other symmetries, such as the 5-fold symmetry characteristic of an icosahedron. This phase forms directly from the liquid during rapid quenching and is often found alongside other phases. cambridge.org
Systematic experiments on Al-Ru alloys with ruthenium concentrations below 20 at.% have shown that the icosahedral phase is a primary solidification product. cambridge.orgaps.org Electron microscopy and X-ray diffraction studies have confirmed its presence. The formation and stability of this phase are highly dependent on the cooling rate and the alloy's composition. For instance, in the Al-rich portion of the phase diagram, specifically for Ru concentrations under 11 at.%, a metastable phase diagram has been proposed to describe the outcomes of rapid solidification at typical piston and anvil quench rates. cambridge.org
The morphology of the icosahedral phase can vary, appearing as fine cellular or dendritic particles that are subsequently enveloped by the primary α-Al phase during solidification. amse.org.cn
Table 1: Phases Observed in Rapidly Solidified Al-Ru Alloys
| Ruthenium Content (at.%) | Observed Phases | Solidification Method |
|---|---|---|
| < 11 | Icosahedral Phase, Al13Ru4, Al6Ru, fcc Al-Ru solid solution | Piston and Anvil Quenching |
Microstructural Evolution during Processing
The microstructure of Al-Ru alloys, like other metallic systems, evolves significantly during thermomechanical processing. This evolution, which includes phenomena such as grain growth, recrystallization, and precipitation, dictates the final mechanical properties of the material.
Grain Growth and Recrystallization Phenomena
Grain growth and recrystallization are thermally activated processes that occur during the annealing of a deformed metallic material. jcsp.org.pk
Recrystallization: This is the process where deformed, strained grains are replaced by new, strain-free grains that nucleate and grow. youtube.comyoutube.com The driving force for recrystallization is the stored energy from the prior deformation. In aluminum alloys, dynamic recrystallization can occur during severe plastic deformation, leading to significant grain refinement. researchgate.net The presence of secondary phase particles can influence this process.
Grain Growth: Following recrystallization, further heating can cause the newly formed, strain-free grains to grow. youtube.comconcordia.ca The driving force for this phenomenon is the reduction of the total grain boundary area and, consequently, the total grain boundary energy. youtube.comconcordia.ca The rate of grain growth is influenced by temperature and the presence of pinning agents like solute atoms or second-phase particles at the grain boundaries. concordia.ca
While specific studies on grain growth and recrystallization exclusively in the binary Al-Ru system are limited, research on ruthenium additions to other alloys provides insight. For example, ruthenium additions to Ni-Al alloys have been shown to suppress the growth rate of γ′ precipitates during aging. nih.gov In pure ruthenium, the evolution of grain size and hardness during sintering is a complex process where density and grain boundary characteristics change with processing time and temperature. ingentaconnect.com
Table 2: General Effects of Processing on Microstructure
| Process | Driving Force | Microstructural Change |
|---|---|---|
| Recrystallization | Stored energy of deformation | Formation of new, strain-free grains |
Precipitation and Dissolution Kinetics (e.g., Topological Close-Packed phases)
Precipitation kinetics describe the formation of second-phase particles from a supersaturated solid solution, while dissolution kinetics describe their removal. These processes are critical for controlling the strength and high-temperature stability of alloys.
A significant concern in many high-temperature alloys is the precipitation of deleterious Topologically Close-Packed (TCP) phases, which are brittle and can degrade mechanical properties. nih.govdierk-raabe.com Research into nickel-based superalloys has extensively studied the role of ruthenium in mitigating this issue.
Studies have shown that ruthenium additions can suppress the precipitation of TCP phases. nih.govdierk-raabe.com The mechanisms behind this beneficial effect are thought to be:
Reduced Driving Force: Ruthenium appears to decrease the thermodynamic driving force for the formation of TCP phases. dierk-raabe.com
Slower Transformation: It retards the phase transformation sequence that leads to stable TCP phases. dierk-raabe.com
Influence on Nucleation: Ruthenium is believed to influence the nucleation rate of TCP phases through its effects on interface energy and elemental partitioning. scientific.netresearchgate.net
In experimental Ni-based superalloys, the addition of ruthenium significantly reduces the equilibrium volume fraction of TCP phases and slows down their growth rate during high-temperature aging. dierk-raabe.com While these findings are from nickel-based systems, they highlight a key function of ruthenium in influencing precipitation kinetics, a principle that is relevant to its behavior in other alloy systems, including those based on aluminum.
Advanced Characterization Techniques for Aluminum Ruthenium Materials
Diffraction-Based Structural Elucidation
Diffraction techniques are indispensable for determining the atomic-scale structure of crystalline materials. By analyzing the patterns of scattered X-rays, researchers can identify the phases present in a sample and precisely measure the dimensions of their crystal lattices.
X-ray Diffraction (XRD) is a primary tool for the qualitative and quantitative analysis of Al-Ru compounds. It allows for the rapid identification of crystalline phases by comparing the experimental diffraction pattern to reference data from crystallographic databases. Each crystalline phase produces a unique "fingerprint" of diffraction peaks, enabling researchers to determine the constituent phases in a multiphase Al-Ru alloy.
Beyond phase identification, XRD is crucial for the precise determination of lattice parameters—the dimensions of the unit cell. In the Al-Ru system, various intermetallic compounds have been identified, including AlRu and Al₆Ru. For instance, the AlRu intermetallic compound adopts a cubic B2 structure. aip.org The analysis of XRD patterns provides the lattice parameters for these phases, which are fundamental to understanding their physical and mechanical properties.
Table 1: Lattice Parameters of Al-Ru Compounds Determined by XRD
| Compound | Crystal System | Space Group | Lattice Parameters (Å) |
|---|---|---|---|
| AlRu | Cubic | Pm-3m | a = 2.98 |
| Al₆Ru | Orthorhombic | Cmcm | a = 7.59, b = 6.54, c = 9.03 |
For an unambiguous determination of a new compound's crystal structure, single-crystal X-ray diffraction is the definitive method. This technique involves analyzing the diffraction pattern from a single, isolated crystal, which allows for the precise determination of atomic coordinates, bond lengths, and angles within the unit cell. While growing suitable single crystals of intermetallic compounds can be challenging, the detailed structural information obtained is unparalleled.
Research on the broader aluminum-ruthenium-silicon system has demonstrated the power of this technique in resolving complex structures. By isolating single crystals from polycrystalline samples, researchers have successfully determined the crystal structures of novel ternary phases, providing fundamental crystallographic data that helps to understand phase stability and formation in the wider Al-Ru based systems.
Table 2: Representative Crystallographic Data from Single-Crystal XRD in the Al-Ru-Si System
| Approximate Composition | Crystal System | Space Group | Lattice Parameters (Å) |
|---|---|---|---|
| ~Ru₁₆(Al₀.₇₈Si₀.₂₂)₄₇ | Monoclinic | P2₁/n | a = 24.08, b = 13.91, c = 39.81, β = 90.02° |
| ~Ru₉(Al₀.₇₀Si₀.₃₀)₃₂ | Orthorhombic | Cmcm | a = 12.51, b = 17.52, c = 12.51 |
| ~Ru₁₀(Al₀.₆₇Si₀.₃₃)₄₁ | Tetragonal | P4/mnc | a = 17.65, c = 7.74 |
Electron Microscopy for Microstructural and Compositional Analysis
Electron microscopy techniques offer significantly higher spatial resolution than optical microscopy, enabling detailed investigation of the microstructure, morphology, and elemental composition of Al-Ru materials at the micrometer to atomic scale.
Scanning Electron Microscopy (SEM) is a workhorse technique for visualizing the surface topography and microstructure of Al-Ru alloys. By scanning a focused beam of electrons across a sample, SEM can generate images that reveal features such as grain size, phase distribution, and porosity. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM becomes a powerful tool for chemical analysis. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector measures the energy of these X-rays to identify the elements present and their relative abundance.
In Al-Ru systems, SEM with EDS is routinely used to distinguish between different intermetallic phases based on contrast in the images (often related to atomic number differences) and to confirm their elemental composition. This combination is essential for linking processing conditions to the resulting microstructure and for verifying the composition of intended alloy phases.
Table 3: Examples of Phase Composition Analysis in Al-Ru Containing Alloys using SEM/EDS
| Alloy System | Observed Phase | Appearance in SEM (Backscattered Electrons) | Composition determined by EDS (atomic %) |
|---|---|---|---|
| Al-Ni-Ru | β₁-phase | Light phase | Al₄₆Ni₁₈Ru₃₆ |
| Al-Ni-Ru | β₂-phase | Dark phase | Al₄₆.₅Ni₃₅Ru₁₈.₅ |
Transmission Electron Microscopy (TEM) provides much higher magnification and resolution than SEM by passing a beam of electrons through an ultra-thin specimen. This allows for the detailed characterization of internal microstructural features such as dislocations, grain boundaries, and precipitates. Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure of nanoscale regions.
High-Resolution TEM (HRTEM) extends this capability to the atomic scale, allowing for the direct imaging of crystal lattices. From HRTEM images, it is possible to measure the interplanar spacing (the distance between adjacent planes of atoms) and use this information to identify the crystallographic planes and, by extension, the phase of the material. In Al-Ru intermetallics, HRTEM is critical for studying the atomic structure of interfaces between different phases and for identifying nanoscale precipitates that may not be detectable by XRD. For example, studies on RuAl thin films have used HRTEM to measure the d-spacing of specific crystal planes, confirming the B2 phase structure. aip.org
Table 4: Interplanar Spacing of RuAl B2 Phase Measured by HRTEM
| Compound | Crystallographic Plane | Measured Interplanar Spacing (d-spacing) (nm) |
|---|---|---|
| RuAl | (100) | 0.301 |
| RuAl | (110) | 0.213 |
Scanning Transmission Electron Microscopy (STEM) combines principles of both SEM and TEM. An atomically-focused electron probe is scanned across a thin specimen, and various signals are collected simultaneously. A particularly powerful STEM technique is High-Angle Annular Dark-Field (HAADF) imaging. In HAADF-STEM, an annular detector collects electrons that have been scattered at high angles. This process is highly sensitive to the atomic number (Z) of the atoms in the sample, a phenomenon often referred to as Z-contrast imaging.
In a HAADF-STEM image of an Al-Ru compound, atomic columns containing the heavier ruthenium atoms (Z=44) will scatter electrons more strongly and thus appear much brighter than columns containing the lighter aluminum atoms (Z=13). bohrium.comresearchgate.net This makes the technique exceptionally well-suited for directly imaging the arrangement of different atomic species in the crystal lattice, studying the structure of precipitates, and identifying the location of substitutional or interstitial atoms. bohrium.comresearchgate.net This atomic-level chemical mapping provides invaluable data for validating theoretical structural models and understanding the nature of defects and interfaces. bohrium.com
Spectroscopic Investigations
Spectroscopic methods are indispensable for probing the local atomic and electronic structures of aluminum-ruthenium materials. By interacting with the material using various forms of electromagnetic radiation, these techniques can elucidate details about chemical bonding, coordination environments, and oxidation states.
NMR spectroscopy is a powerful, element-specific technique that provides detailed information about the local chemical environment of NMR-active nuclei. For Al-Ru materials, both aluminum and ruthenium possess NMR-active isotopes (²⁷Al, ⁹⁹Ru, and ¹⁰¹Ru) that can be studied independently.
²⁷Al NMR: The ¹⁰⁰% naturally abundant ²⁷Al nucleus is a spin I = 5/2 quadrupolar nucleus. huji.ac.il This means its interaction with the local electric field gradient (EFG) provides significant structural information, although it often leads to broad resonance lines. huji.ac.il The chemical shift of ²⁷Al is highly sensitive to its coordination number, with distinct ranges for tetrahedral, penta-coordinated, and octahedral aluminum species. mdpi.com In studies of Al-Ru alloys, such as the icosahedral Al₆₅Cu₂₀Ru₁₅, ²⁷Al NMR has been used to investigate electronic properties. researchgate.net Research on this alloy revealed that the Knight shift of the ²⁷Al resonance line increased significantly above 500 K, indicating the presence of a pseudogap at the Fermi level. researchgate.net Furthermore, analysis of the spin-lattice relaxation rate showed a deviation from the typical linear temperature dependence (Korringa relaxation) below 500 K, suggesting changes in the electronic and atomic dynamics at higher temperatures. researchgate.net
⁹⁹Ru and ¹⁰¹Ru NMR: Ruthenium has two NMR-active isotopes, ⁹⁹Ru (I = 3/2) and ¹⁰¹Ru (I = 5/2). northwestern.edu Due to its smaller nuclear quadrupole moment, ⁹⁹Ru is generally preferred for NMR studies as it yields sharper resonance lines. northwestern.edu ⁹⁹Ru NMR is a sensitive probe for the electronic structure at the ruthenium site and has been applied to various inorganic and organometallic compounds. northwestern.edupascal-man.com In Al-Ru materials, ⁹⁹Ru NMR can differentiate between various ruthenium oxidation states and coordination environments, providing insights into the nature of Al-Ru bonding and the structure of catalytic active sites. pascal-man.com The chemical shifts in ⁹⁹Ru NMR are particularly sensitive to the nature of the ligands or neighboring atoms, making it a valuable tool for identifying different phases or isomers in complex mixtures. electronicsandbooks.com
Below is a table summarizing the key properties of the relevant isotopes for NMR spectroscopy.
| Isotope | Natural Abundance (%) | Spin (I) | Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) | Quadrupole Moment (Q / fm²) |
| ²⁷Al | 100 | 5/2 | 7.003 | +14.66 |
| ⁹⁹Ru | 12.76 | 3/2 | -1.229 | +7.9 |
| ¹⁰¹Ru | 17.06 | 5/2 | -1.377 | +45.7 |
| Data sourced from multiple references. huji.ac.ilnorthwestern.educhemlin.org |
Both IR and UV-Vis spectroscopy probe the energetic transitions within a material, providing complementary information about its bonding and electronic structure.
UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying the electronic transitions in materials containing transition metals like ruthenium. Ruthenium complexes are well-known for their strong absorptions in the visible region, which are typically assigned to metal-to-ligand charge-transfer (MLCT) transitions. nih.gov In Al-Ru materials, such as Ru supported on alumina (B75360) (Al₂O₃), the position and intensity of these MLCT bands can provide information about the oxidation state of ruthenium and its interaction with the aluminum oxide support. Changes in the electronic environment of the ruthenium atom due to alloying with aluminum or the formation of intermetallic compounds would be reflected in shifts in the absorption maxima.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of chemical bonds. In the context of Al-Ru materials, it is especially useful for characterizing catalysts. For instance, in Ru/Al₂O₃ catalysts, IR spectroscopy can identify hydroxyl (-OH) groups on the alumina surface and monitor their interaction with deposited ruthenium species. Furthermore, the adsorption of probe molecules, such as carbon monoxide (CO), followed by IR analysis, can be used to characterize the nature of active metal sites. The stretching frequency of adsorbed CO is sensitive to the electronic properties of the ruthenium surface, providing information on particle size, dispersion, and the presence of alloying elements like aluminum.
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for determining the local geometric and electronic structure of matter. nih.gov It can be applied to crystalline and amorphous materials alike. The XAS spectrum is divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
XANES: The XANES region, which is close to the absorption edge, provides information on the oxidation state and coordination geometry of the absorbing atom. nih.gov For Al-Ru materials, one can independently tune the X-ray energy to the absorption edge of either aluminum (Al K-edge) or ruthenium (Ru K-edge). Analysis of the Ru K-edge XANES can reveal the formal oxidation state of ruthenium (e.g., Ru⁰ in metallic alloys, Ru⁴⁺ in RuO₂) and its coordination environment (e.g., octahedral vs. tetrahedral). This is critical for understanding the structure of bimetallic nanoparticles and catalysts. northwestern.edu
EXAFS: The EXAFS region contains information about the local atomic environment around the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. In bimetallic Al-Ru nanoparticles, EXAFS analysis at the Ru K-edge can distinguish between Ru-Al and Ru-Ru bonds, providing direct evidence of alloy formation and yielding precise interatomic distances. northwestern.edu This capability is crucial for correlating the catalyst's nanostructure with its activity and stability.
Thermal Analysis Techniques
Thermal analysis techniques monitor the physical and chemical properties of a material as a function of temperature. They are essential for determining the thermal stability, phase transitions, and reaction kinetics in Al-Ru materials.
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. scispace.com It is widely used to study thermal events such as melting, crystallization, and solid-state phase transformations in metallic alloys. researchgate.net
In the Al-Ru system, DSC can be used to map the Al-Ru phase diagram by identifying the temperatures of liquidus, solidus, and eutectic or peritectic reactions. youtube.comyoutube.com A DSC scan of an Al-Ru alloy during heating would show endothermic peaks corresponding to the melting of eutectic phases and the final melting point. mdpi.com Conversely, upon cooling, exothermic peaks would indicate the crystallization of primary phases and the solidification of the eutectic. mdpi.com The area under these peaks is proportional to the enthalpy change of the transformation, allowing for quantitative thermodynamic analysis. scispace.com The technique provides a "fingerprint" that can distinguish between different compositions and thermal histories of the alloys.
The table below presents hypothetical DSC data for an Al-Ru alloy, illustrating the types of thermal events that can be detected.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Process Type |
| Heating Cycle | ||||
| Solid-State Transformation | 620 | 635 | 15.2 | Endothermic |
| Eutectic Melting | 655 | 660 | 250.8 | Endothermic |
| Liquidus | 710 | - | - | Endothermic |
| Cooling Cycle | ||||
| Primary Phase Crystallization | 695 | 688 | -85.3 | Exothermic |
| Eutectic Solidification | 658 | 654 | -248.5 | Exothermic |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to study processes that involve mass loss (e.g., decomposition, desorption) or mass gain (e.g., oxidation).
For Al-Ru materials, TGA is particularly valuable for assessing thermal stability and oxidation resistance. When heated in an oxidizing atmosphere (like air), an Al-Ru alloy will exhibit a mass gain corresponding to the formation of aluminum and ruthenium oxides. The onset temperature of this mass gain is an indicator of the material's oxidation resistance. In catalytic applications, where ruthenium is often supported on alumina, TGA can be used to study the decomposition of catalyst precursors during synthesis or to quantify the amount of coke deposited on the catalyst surface during a reaction. acs.org For example, TGA studies on Ru nanoparticles supported on carbon nanotubes have shown the catalyst to be thermally stable up to 500°C, with decomposition occurring around 600°C. scirp.org Similar analysis on Ru/Al₂O₃ systems can determine the temperature limits for catalyst operation and regeneration.
Surface Sensitive Characterization Methods for Aluminum-Ruthenium Materials
The performance of aluminum-ruthenium (Al-Ru) materials, particularly in catalytic applications, is intrinsically linked to their surface properties. A comprehensive understanding of the surface area, porosity, and the chemical nature of the species present on the surface is paramount for optimizing material design and function. To this end, a suite of advanced, surface-sensitive characterization techniques is employed to provide detailed insights into these critical parameters.
Surface Area and Porosity Measurements
The evaluation of surface area and porosity is fundamental in the characterization of heterogeneous catalysts, as these properties directly influence the number of accessible active sites.
The Brunauer-Emmett-Teller (BET) method is a widely accepted technique for determining the specific surface area of materials. unimi.itresearchgate.net This analysis involves the physisorption of a gas, typically nitrogen, onto the material's surface at cryogenic temperatures. acs.org By measuring the amount of gas adsorbed at various relative pressures, the total surface area per unit mass can be calculated. phi.com For ruthenium on alumina catalysts, the surface area is a key parameter, with typical values ranging from 100 to 250 m²/g, depending on the specific formulation and the alumina support used. researchgate.net
Research has shown that the specific surface area of Ru/Al₂O₃ catalysts can be influenced by the ruthenium content. acs.org As detailed in the table below, studies have demonstrated a general trend where the specific surface area increases with the ruthenium loading, with some exceptions that may be related to the specific distribution and nature of the particles on the alumina support. acs.org
Table 1: Influence of Ruthenium Content on the BET Surface Area of Ru/Al₂O₃ Catalysts
| Catalyst (wt.% Ru/Al₂O₃) | BET Surface Area (m²/g) |
|---|---|
| 0 (Pure Al₂O₃) | 173 |
| 0.5 | 185 |
| 1.0 | 175 |
| 2.0 | 178 |
This table is based on data from a study on Ru/Al₂O₃ catalysts, showing how the specific surface area, determined by N₂ adsorption at 77 K, varies with the weight percentage of ruthenium. acs.org
To characterize the porous nature of these materials, the Barrett-Joyner-Halenda (BJH) analysis is frequently employed. researchgate.netthermofisher.com This method utilizes the data from the desorption branch of the gas adsorption isotherm to determine the pore size distribution, particularly for mesoporous materials (pore sizes between 2 and 50 nm). thermofisher.combohrium.com The BJH method provides crucial information about the distribution of pore sizes and the total pore volume. researchgate.net Studies have indicated that the deposition of ruthenium onto an alumina support can lead to a constriction of the pores, resulting in a decrease in the total pore volume. iaea.org
Surface Chemical State Analysis
Identifying the chemical states of the elements at the surface of aluminum-ruthenium materials is crucial for understanding their reactivity and catalytic mechanisms.
X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique that provides information on both the elemental composition and the oxidation states of the elements within the top few nanometers of the surface. thermofisher.comthermofisher.com In the study of Ru/Al₂O₃ systems, XPS is instrumental in identifying the various chemical species of ruthenium.
Investigations have revealed that the chemical state of ruthenium is highly dependent on the preparation and treatment conditions of the material. acs.org For instance, on alumina supports, ruthenium can exist in multiple oxidation states. XPS studies have successfully identified species such as metallic ruthenium (Ru⁰), ruthenium dioxide (RuO₂), and other oxidized forms. acs.orgresearchgate.netiaea.org One study on Ru/alumina catalysts identified the presence of well-dispersed ruthenium associated with a lower temperature reduction peak, while RuO₂ species were linked to a higher temperature reduction peak. researchgate.net
Analysis of 3% Ru/Al₂O₃ catalyst samples by XPS has quantified the surface species, showing that before catalytic testing, the surface consisted of 23% hydrated ruthenium(IV) and 45% ruthenium(IV) oxide. bohrium.com After testing, these proportions changed to 21% and 37%, respectively, indicating a change in the surface chemistry during the reaction. bohrium.com
However, XPS analysis of these materials can present challenges. The characteristic Ru 3d signal often overlaps with the C 1s peak from adventitious carbon contamination, which can complicate accurate quantification. thermofisher.comxpsfitting.com To overcome this, analysis of the Ru 3p peaks can be utilized. researchgate.net Furthermore, on highly porous structures, the signal from the low concentration of ruthenium can be weak. iaea.org In such cases, analysis of simplified model systems, such as ruthenium deposited on a planar alumina film, has been used. Such studies have confirmed the presence of a mixture of metallic Ru⁰ and Ru⁴⁺ species on the surface. iaea.org
While XPS is a primary tool, other techniques can provide complementary information. Auger Electron Spectroscopy (AES) is another surface analysis method that can determine elemental composition with very high spatial resolution, making it suitable for analyzing the distribution of elements on the catalyst surface. phi.comwikipedia.org
Computational and Theoretical Investigations of Aluminum Ruthenium Systems
First-Principles Quantum Mechanical Calculations
First-principles calculations, which are based on the fundamental laws of quantum mechanics, offer a powerful approach to predict material properties without relying on experimental input. These methods are crucial for understanding the electronic interactions that govern the behavior of Al-Ru compounds.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and bonding of materials. In the context of the Al-Ru system, DFT calculations have been employed to explore the properties of various compounds, including ternary aluminum-ruthenium borides such as Ru4Al3B2 and Ru9Al3B8. nih.gov
Bonding analysis within these Al-Ru containing compounds indicates a combination of ionic and covalent characteristics. The charge density distribution maps show significant charge localization around the ruthenium atoms, with some charge sharing with aluminum and boron, confirming the mixed bonding nature. nih.gov This complex bonding is a result of the interactions between the metallic Ru and Al atoms and the non-metallic B atoms.
| Parameter | Value/Type |
|---|---|
| Computational Code | CAmbridge Serial Total Energy Package (CASTEP) |
| Functional | Generalized Gradient Approximation (GGA-PBE) |
| Pseudopotential | Vanderbilt-type ultra-soft |
| Bond Type | Bonding Nature | Bond Length Range (Å) |
|---|---|---|
| Ru-B | Mixed Ionic/Covalent | < 3 |
| Ru-Al | Mixed Ionic/Covalent | Largest among the bonds |
| Al-B | Mixed Ionic/Covalent | < 3 |
Ab initio pseudopotential methods are a type of first-principles calculation that simplifies the complex interactions between the core and valence electrons of an atom, allowing for more efficient computation of the ground state properties of materials. These methods have been successfully applied to study metallic solids like aluminum. arxiv.orgnih.gov The ground-state properties of hexagonal Ru3B2X (where X = Th, U) compounds, for example, have been investigated using DFT, revealing their stability and bonding characteristics. rsc.org
In the context of the Al-Ru system, these methods can be used to determine key ground-state properties such as lattice parameters, bulk moduli, and cohesive energies. By calculating the total energy of the system for different atomic arrangements and volumes, the most stable crystal structure and its corresponding properties can be identified. For instance, studies on Ru-based Heusler alloys have utilized these techniques to determine that an antiferromagnetic state is the ground state. researchgate.net
Thermodynamic Modeling and Simulation
Thermodynamic modeling and simulation are essential for understanding the phase stability and thermal behavior of materials over a range of temperatures and compositions.
The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational tool for assessing the thermodynamic properties of multicomponent systems and for constructing phase diagrams. jmaterenvironsci.comresearchgate.netnih.gov This approach involves developing thermodynamic models for each phase in a system and fitting the model parameters to available experimental and theoretical data.
For aluminum alloys, CALPHAD databases are extensively used to predict phase equilibria, solidification paths, and heat treatment responses. nih.govyoutube.com While a specific CALPHAD assessment for the binary Al-Ru system is not detailed in the provided search results, the methodology would involve:
Gibbs Energy Modeling : The Gibbs energy of each phase (liquid, solid solutions, and intermetallic compounds) in the Al-Ru system would be described by a mathematical model that includes parameters for the Gibbs energies of the pure components, ideal mixing entropy, and excess Gibbs energy of mixing.
Parameter Optimization : The model parameters would be optimized by fitting to experimental data such as phase boundary information, enthalpies of formation, and activities. First-principles calculations can also provide crucial data for this optimization process.
Phase Diagram Calculation : Once the thermodynamic descriptions are established, the equilibrium phase diagram and other thermodynamic properties can be calculated by minimizing the total Gibbs energy of the system.
The quasi-harmonic approximation (QHA) is a method used to calculate the thermal properties of solids by considering the volume dependence of phonon frequencies. wikipedia.orgcrystalsolutions.euuniud.itreadthedocs.io Unlike the simple harmonic approximation, which predicts zero thermal expansion, the QHA allows for the calculation of temperature-dependent properties such as thermal expansion, heat capacity at constant pressure, and the bulk modulus. wikipedia.orguniud.it
The QHA is based on the principle that for any given volume, the lattice vibrations can be treated harmonically. wikipedia.org The thermodynamic properties are then derived from the Helmholtz free energy, which includes the static internal energy and the vibrational free energy of the phonon system. wikipedia.org The volume of the system at a given temperature and pressure is determined by minimizing the Gibbs free energy. wikipedia.org This approach has been successfully combined with DFT to accurately predict the thermal properties of a wide range of materials. uniud.it For the Al-Ru system, the QHA could be used to compute its thermal expansion coefficient, specific heat, and other thermal properties as a function of temperature.
Atomistic and Molecular Simulations
Atomistic and molecular simulations, such as molecular dynamics (MD), provide a means to study the dynamic behavior of atoms in a material. These simulations can offer insights into processes like solidification, defect formation, and mechanical deformation.
In MD simulations of metallic systems, an interatomic potential, or force field, is used to describe the interactions between atoms. aip.orgresearchgate.net For ruthenium alloys, the embedded atom method (EAM) potential is a commonly used interatomic potential that can capture many important properties, including mechanical behavior and defect energies. aip.orgresearchgate.net
MD simulations have been used to investigate the solidification of ruthenium alloys by modeling the system at different cooling rates. aip.orgresearchgate.net These simulations can reveal the transition from a liquid to a crystalline or amorphous solid state and provide insights into the evolution of the microstructure during cooling. aip.orgresearchgate.net For elemental aluminum, machine learning-based potentials have been developed to accurately simulate its behavior under extreme conditions, such as shock loading. nih.gov Similar approaches could be developed for the Al-Ru system to study a wide range of phenomena at the atomic scale.
Electronic Structure Theory
The electronic structure of a material dictates its bonding characteristics, electrical conductivity, and magnetic properties. Electronic structure theory, particularly through methods like DFT, provides a quantum mechanical description of the electrons in a material, offering deep insights into the nature of chemical bonds and the distribution of electrons.
The electronic band structure and density of states (DOS) are fundamental concepts in solid-state physics that describe the allowed energy levels for electrons in a crystal. For Al-Ru compounds, these analyses reveal their metallic nature.
Ab initio calculations have been performed on various Al-Ru-containing compounds, such as Ru₄Al₃B₂ and Ru₉Al₃B₈. The calculated band structures for these materials show several bands crossing the Fermi level (EF), which is a clear indicator of metallic character. The total and partial density of states (TDOS and PDOS) provide further details about the contributions of different atomic orbitals to the electronic structure. In B2 X-Ru alloys (where X can be a transition metal), the X-3d states have been found to contribute significantly to the TDOS around the Fermi energy level compared to the Ru-4d states. This dominance of the transition metal's d-states is crucial for the conductivity of these alloys. Similarly, in boride-containing Al-Ru systems, the PDOS reveals significant contributions from Ru 4d, Al 3p, and B 2p states at the Fermi level, confirming their metallic behavior. The analysis of the DOS also provides insights into the bonding and hybridization between the constituent atoms.
Hybridization, the mixing of atomic orbitals to form new hybrid orbitals, and the resulting charge density distribution are key to understanding the bonding nature in intermetallic compounds. In Al-Ru systems, a combination of metallic, covalent, and ionic bonding is observed.
Charge density distribution analysis in compounds like Ru₄Al₃B₂ reveals the nature of the chemical bonds. The electron transfer between atoms indicates the presence of both ionic and covalent characteristics. For instance, bond population analysis in Ru₄Al₃B₂ and Ru₉Al₃B₈ shows that Ru-B, Ru-Al, and Al-B bonds possess a mixed ionic and covalent nature. This is consistent with the charge density profiles, which show the accumulation of charge between the atoms, a hallmark of covalent bonding, as well as charge transfer, which is indicative of ionic bonding. The hybridization between the d-orbitals of ruthenium and the s- and p-orbitals of aluminum is a critical factor that influences the stability and electronic properties of these compounds. In some complex ruthenium intermetallics, chemical bonding analysis has revealed two-center covalent bonding between aluminum atoms and three-centered bonds between ruthenium and aluminum atoms.
Defect Chemistry Modeling
Defect chemistry modeling focuses on the study of defects in crystalline solids and their influence on material properties. In Al-Ru intermetallics, understanding the formation and behavior of point defects is crucial for controlling their performance, particularly at high temperatures.
Point defects, such as vacancies (an empty atomic site) and antisite defects (an atom of one type occupying a site normally occupied by an atom of another type), are the most fundamental types of defects in ordered intermetallics like B2-RuAl. Ab initio calculations have been a primary tool for investigating the energetics of these defects.
Studies on B2-RuAl have computed the formation energies of various point defects. These calculations help to determine which defects are most likely to form under different stoichiometric conditions (i.e., Al-rich or Ru-rich). For instance, in B2-RuAl, the possible point defects include aluminum vacancies (VAl), ruthenium vacancies (VRu), an aluminum atom on a ruthenium sublattice (AlRu), and a ruthenium atom on an aluminum sublattice (RuAl). The cohesive energy and the local pressure induced by a point defect can be calculated to understand the stability and strain effects of these defects. For example, the presence of a Ru antisite defect in a 2x2x2 supercell of B2-RuAl was found to induce a pressure of 2.76 GPa, while an Al vacancy resulted in a negative pressure of -2.04 GPa. These theoretical predictions are vital for understanding the mechanical behavior and diffusion mechanisms in these high-temperature materials.
Table 1: Calculated Pressure Induced by Point Defects in a B2-RuAl Supercell
| Defect System | Cohesive Energy (E_koh) [eV] | Pressure (P) [GPa] |
| (8Ru, 8Al) - Perfect Crystal | -104.67 | 0.0 |
| (8Ru, 7Al Ru) - Ru Antisite | -106.88 | 2.76 |
| (7Ru Al, 8Al) - Al Antisite | -99.13 | 1.65 |
| (8Ru, 7Al vacans) - Al Vacancy | -96.12 | -2.04 |
| (7Ru vacans, 8Al) - Ru Vacancy | -95.11 | -2.45 |
Structural Defects in Ruthenium-Containing Materials (e.g., Metal-Organic Frameworks)
Computational and theoretical investigations have provided significant insights into the nature and impact of structural defects in ruthenium-containing materials, particularly within metal-organic frameworks (MOFs). These studies have been instrumental in understanding how intentional or unintentional imperfections in the crystal structure can be engineered to enhance the material's properties for applications in sorption and catalysis.
A prominent computational approach involves using a mixed-linker, solid-solution strategy to introduce structural defects into ruthenium-based MOFs. For instance, in a mixed-valent Ru(II/III) analogue of the well-known [Cu₃(btc)₂]n (HKUST-1) framework, defect-generating linkers are incorporated. These linkers, such as functionalized ditopic isophthalates (5-X-ipH₂, where X can be OH, H, NH₂, Br) or pyridine-3,5-dicarboxylate (B1229872) (pydc), are designed to be similar in size to the primary linker (benzene-1,3,5-tricarboxylate or btc) but differ in charge or functionality.
Theoretical characterization and computational analysis of these defect-engineered MOFs (Ru-DEMOFs) have identified two primary types of induced structural defects:
Type A Defects: These involve modified paddlewheel nodes where the ruthenium sites are partially reduced (Ruδ+, with 0<δ<2). This is often due to the incorporation of a linker with a lower charge, which alters the electronic structure of the metal center and creates additional coordinatively unsaturated sites.
The relative abundance and interplay of these defect types are computationally predicted to depend on the specific functional group (X) on the defect-generating linker. For example, studies have shown that incorporating 5-OH-ip can lead to a significant increase in the BET surface area compared to the parent, defect-free framework. These computational models are validated against experimental data from various techniques, including powder X-ray diffraction (PXRD), Fourier-transform infrared (FTIR) spectroscopy, and N₂ sorption analysis.
The theoretical findings consistently demonstrate that these engineered defects play a crucial role in the material's performance. The modified ruthenium sites in Type A defects have been shown to be active sites for the dissociative chemisorption of CO₂, enhanced CO sorption, and the catalytic hydrogenation of olefins. The increased porosity from Type B defects, meanwhile, improves access to these active sites and enhances gas sorption capacities.
Interactive Table: Impact of Defect Linker on Ruthenium MOF Properties
| Defect-Generating Linker | Resulting Defect Types | Observed Impact on Properties (Computational/Experimental) | Reference |
|---|---|---|---|
| Pyridine-3,5-dicarboxylate (pydc) | Type A (Reduced Ru sites, coordinatively unsaturated) | Activity in dissociative CO₂ chemisorption, enhanced CO sorption, formation of hydride species, catalytic hydrogenation of olefins. | Current time information in Haute-Savoie, FR. |
| 5-OH-isophthalate (5-OH-ip) | Type A and Type B | Highest reported BET surface area (≈1300 m²/g) among the studied Ru-DEMOFs with 32% incorporation. | unileoben.ac.at |
| General 5-X-isophthalates (X=H, NH₂, Br) | Type A and Type B | Relative abundances of defect types depend on the functional group X, influencing sorption of CO₂, CO, H₂ and catalytic properties. | unileoben.ac.ataps.org |
Anti-Phase Boundary (APB) Energy Calculations
Anti-phase boundary (APB) energy is a critical parameter that influences the mechanical properties of ordered intermetallic alloys, such as those found in the aluminum-ruthenium system (e.g., B2-structured RuAl). APBs are planar defects that form when dislocations move through an ordered lattice, disrupting the regular atomic arrangement. The energy associated with this defect (γ_APB) is a key factor in determining the material's strength and deformation behavior.
Computational methods, particularly first-principles calculations based on Density Functional Theory (DFT), are powerful tools for determining APB energies. researchgate.net These ab initio methods calculate the total energy of a system from fundamental quantum mechanics, allowing for the precise determination of the energy difference between a perfect crystal lattice and one containing an APB. researchgate.netaps.org
The general procedure for calculating APB energy using a supercell approach involves the following steps:
Constructing a Supercell: A large, periodic supercell of the perfect ordered crystal (e.g., B2 RuAl) is created.
Introducing the APB: The supercell is cleaved along a specific crystallographic plane (e.g., {110} or {112} in B2 structures), and one half of the crystal is displaced by a vector that is a lattice vector of the disordered lattice but not of the ordered superlattice. This creates two anti-phase boundaries due to the periodic boundary conditions.
Energy Calculation: The total energy of the supercell containing the APB (E_APB) is calculated using DFT. The total energy of a perfect supercell of the same size (E_perfect) is also computed.
Determining APB Energy: The APB energy (γ_APB) is then calculated using the formula:
γ_APB = (E_APB - E_perfect) / 2A
where 'A' is the cross-sectional area of the APB in the supercell. The factor of 2 accounts for the two APBs created in the periodic supercell.
While specific DFT-calculated values for the APB energy in the binary Al-Ru system are not detailed in the available literature, extensive calculations have been performed on analogous B2-ordered intermetallics like NiAl and FeAl, as well as L1₂-ordered Ni₃Al. researchgate.netaps.org These studies show that APB energies are highly anisotropic, meaning their values depend significantly on the crystallographic plane of the boundary. For example, in Ni₃Al, the APB energy on the {111} plane is a key parameter for modeling its high-temperature strength. researchgate.net Theoretical calculations allow for the systematic study of how factors like stoichiometry and the addition of ternary alloying elements can alter APB energies, providing crucial guidance for alloy design. aps.org Such computational investigations are vital for predicting the mechanical behavior and designing high-performance aluminum-ruthenium alloys.
Interactive Table: Summary of APB Energy Calculation Concepts
| Concept | Description | Relevance to Al-Ru Systems |
|---|---|---|
| Computational Method | First-principles Density Functional Theory (DFT) is the primary method used for accurate APB energy calculations. | Provides a theoretical pathway to determine fundamental mechanical parameters for ordered Al-Ru alloys like B2 RuAl. |
| Supercell Model | A periodically repeated atomic model used to simulate a perfect crystal and a crystal containing the planar APB defect. | This is the standard modeling approach that would be used for calculating APB energies in RuAl. |
| Anisotropy | APB energy is dependent on the crystallographic plane (e.g., {110}, {112}). | Predicting which slip systems are active in Al-Ru alloys requires calculating APB energies on different planes. |
| Alloying Effects | Computational studies can model how adding other elements to the binary alloy affects the APB energy. | Essential for designing advanced Al-Ru-based alloys with tailored mechanical properties (e.g., improved strength or ductility). |
Catalytic Activity and Mechanisms of Aluminum Ruthenium Compounds
Heterogeneous Catalysis with Supported Ruthenium on Alumina (B75360)
Ruthenium nanoparticles dispersed on an alumina (Al₂O₃) support are highly effective heterogeneous catalysts. The synergy between the active ruthenium metal and the alumina support, along with the ability to tune their properties through various modifications, makes them a subject of extensive research.
Synthesis and Characterization of Ru/Al₂O₃ Catalysts
The performance of Ru/Al₂O₃ catalysts is intrinsically linked to their synthesis and the resulting physicochemical properties. Various methods are employed to prepare these catalysts, each influencing the final characteristics of the material. rjpbcs.comresearchgate.netscispace.comverizonaonlinepublishing.com
Common synthesis techniques include:
Incipient Wetness Impregnation: This conventional method involves impregnating the alumina support with a solution containing a ruthenium precursor, such as Ruthenium(III) chloride (RuCl₃) or Ruthenium nitrosyl nitrate (B79036) (Ru(NO)(NO₃)₃). researchgate.netijcce.ac.irwpmucdn.com Subsequent drying, calcination, and reduction steps are performed to obtain the final catalyst. rjpbcs.com
Colloid Deposition (Polyol Method): In this method, a ruthenium precursor is reduced in a high-boiling point alcohol, like ethylene (B1197577) glycol, to form colloidal ruthenium nanoparticles. researchgate.netijcce.ac.ir These nanoparticles are then deposited onto the alumina support. researchgate.netijcce.ac.ir This technique often results in well-dispersed and uniform nanoparticles. scispace.comijcce.ac.ir
Adsorption-Precipitation: This method involves the adsorption of a ruthenium precursor onto the alumina support from a solution, followed by precipitation using an agent like sodium hydroxide (B78521) (NaOH). verizonaonlinepublishing.com The resulting material is then activated through calcination and/or reduction. verizonaonlinepublishing.com
Atomic Layer Deposition (ALD): ALD allows for the precise, layer-by-layer deposition of ruthenium onto the alumina support, enabling the creation of catalysts with ultralow metal loadings and high control over the catalyst structure. nsf.gov
Characterization of these catalysts is crucial to understanding their structure-activity relationships. A suite of analytical techniques is employed to probe their properties:
Transmission Electron Microscopy (TEM): Provides direct imaging of the ruthenium nanoparticles, allowing for the determination of their size, shape, and dispersion on the alumina support. researchgate.netijcce.ac.irwpmucdn.com
X-ray Diffraction (XRD): Used to identify the crystalline phases of ruthenium and the alumina support. rjpbcs.comresearchgate.net It can also be used to estimate the crystallite size of the ruthenium particles. rjpbcs.com
Temperature-Programmed Reduction (TPR): This technique provides information about the reducibility of the ruthenium species on the support, which is indicative of the metal-support interaction. researchgate.netscispace.comverizonaonlinepublishing.com
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the surface elemental composition and the oxidation states of ruthenium. verizonaonlinepublishing.comresearchgate.net
Brunauer-Emmett-Teller (BET) Surface Area Analysis: Measures the specific surface area of the catalyst, which is an important parameter for catalytic activity. rjpbcs.com
Chemisorption: Techniques like hydrogen (H₂) chemisorption are used to determine the metal dispersion and the active metal surface area. rjpbcs.comresearchgate.netmtroyal.ca
| Synthesis Method | Ruthenium Precursor | Key Characteristics | Average Ru Particle Size |
|---|---|---|---|
| Incipient Wetness Impregnation | RuCl₃ | Conventional method, resulting in larger particles upon hydrogen reduction. researchgate.netijcce.ac.ir | ~12 nm researchgate.netijcce.ac.ir |
| Colloid Deposition (Polyol) | RuCl₃ | Produces well-dispersed and uniform nanoparticles with ethylene glycol as a reducing agent. researchgate.netscispace.comijcce.ac.ir | ~7 nm researchgate.netscispace.comijcce.ac.ir |
| Adsorption-Precipitation | RuCl₃ | Activation process strongly influences catalytic performance. verizonaonlinepublishing.com | Fine Ru particles with direct H₂ reduction. verizonaonlinepublishing.com |
| Atomic Layer Deposition | Ru(DMBD)(CO)₃ | Controllable, ultralow ruthenium loading. nsf.gov | - |
Influence of Support Modification (e.g., Phosphorous, Alkali Promotion)
Modifying the alumina support can significantly enhance the catalytic performance of Ru/Al₂O₃ catalysts by altering the electronic properties of the ruthenium nanoparticles and the support itself.
Phosphorous Modification: The introduction of phosphorus to Ru/Al₂O₃ catalysts has been shown to improve both activity and stability. rsc.org The addition of phosphorus can lead to:
Increased Dispersion: Phosphorus promotes a high dispersion of ruthenium on the alumina, preventing the formation of large Ru or RuO₂ particles. rsc.org
Enhanced Reducibility: Phosphorus can improve the reducibility of ruthenium species. rsc.org
Stronger Metal-Support Interaction: The presence of phosphate (B84403) groups strengthens the interaction between ruthenium and alumina, which can reduce leaching of the active metal in liquid-phase reactions. rsc.org
Formation of Brønsted Acid Sites: Phosphorus modification can introduce Brønsted acidity to the catalyst. rsc.org
Alkali Promotion: The addition of alkali metals (such as Li, Na, K, and Cs) as promoters can have a profound effect on the catalytic activity and selectivity of Ru/Al₂O₃ catalysts. mtroyal.canih.govresearchgate.netresearchgate.net The effect of alkali promotion is multifaceted:
Electronic Modification: Alkali promoters are electron-donating, which can enrich the electron density of the ruthenium surface. researchgate.net This electronic modification can be beneficial for certain reactions, such as the hydrogenation of levulinic acid to γ-valerolactone. researchgate.net
Enhanced CO₂ Capture: In reactions involving carbon dioxide, such as CO₂ methanation, alkali promoters can enhance the CO₂ capture capacity of the catalyst. mtroyal.caresearchgate.net
Influence on Selectivity: The addition of alkali metals can alter the selectivity of a reaction. For instance, in CO₂ hydrogenation, the addition of potassium (K) and sodium (Na) has been observed to increase the selectivity towards carbon monoxide (CO) while decreasing the conversion. nih.gov
Formation of Mixed Phases: In some cases, the alkali promoter can react with the alumina support. For example, lithium (Li) can form a mixed Li-Aluminate spinel phase, which has been shown to be beneficial for both CO₂ capture and methanation activity. mtroyal.caresearchgate.net
The choice of alkali promoter and its loading is critical, as excessive amounts can lead to the blockage of active ruthenium sites. researchgate.net
| Modification | Promoter | Effect on Ru/Al₂O₃ Catalyst | Example Application |
|---|---|---|---|
| Phosphorous | Ammonium hypophosphite | Improves Ru dispersion, enhances reducibility, strengthens metal-support interaction, and reduces Ru leaching. rsc.org | Catalytic transfer hydrogenation of furfural (B47365). rsc.org |
| Alkali Promotion | Lithium (Li) | Enhances both CO₂ capture capacity and methanation activity; forms a mixed Li-Aluminate spinel phase. mtroyal.caresearchgate.net | CO₂ capture and hydrogenation to methane (B114726). mtroyal.caresearchgate.net |
| Sodium (Na), Potassium (K) | Can increase selectivity to CO in CO₂ hydrogenation, but may decrease overall conversion. nih.gov | CO₂ hydrogenation. nih.gov | |
| Cesium (Cs) | Enriches the electron density of the ruthenium surface, leading to increased reaction rates. researchgate.net | Hydrogenation of levulinic acid. researchgate.net |
Role of Ruthenium Oxidation States in Catalysis
Ruthenium is known for its ability to exist in a wide range of oxidation states, from -2 to +8. wikipedia.orgwikipedia.orgyoutube.com The most common oxidation states in catalytic applications are +2, +3, and +4. wikipedia.org The specific oxidation state of ruthenium during a catalytic reaction is a critical determinant of its activity and selectivity.
Metallic Ruthenium (Ru⁰): In many hydrogenation reactions, metallic ruthenium is the active species. acs.org However, the surface of what is nominally a metallic ruthenium catalyst can be partially oxidized under reaction conditions. mdpi.com
Ruthenium Oxides (e.g., RuO₂): Ruthenium(IV) oxide (RuO₂) is a stable oxide of ruthenium and can be an active catalytic phase itself, particularly in oxidation reactions. wikipedia.orgresearchgate.netresearchgate.net The RuO₂(110) surface has been shown to be highly active for CO oxidation, significantly more so than the metallic Ru(0001) surface. researchgate.netresearchgate.net This enhanced activity is attributed to the weaker bonding of oxygen on the oxide surface. researchgate.net In some cases, a synergistic effect between Ru⁰ and RuO₂ species is proposed to enhance catalytic activity. acs.org The presence of RuO₂ can provide acidic active sites for the adsorption and activation of reactants. acs.org
Transient Surface Oxides (RuOₓ): Under reaction conditions, the catalytically active state may not be a well-defined stoichiometric oxide but rather a non-stoichiometric, transient surface oxide (RuOₓ). rsc.org These transient oxides are dynamic and their composition can evolve depending on the specific reaction environment. rsc.org
Higher Oxidation States (Ru(V) to Ru(VIII)): Higher oxidation states of ruthenium, such as Ru(V), are implicated as key intermediates in certain oxidation reactions, including water oxidation. acs.orgacs.org Ruthenium tetroxide (RuO₄), with ruthenium in the +8 oxidation state, is a very strong oxidizing agent. wikipedia.org
The interplay between different oxidation states during a reaction can be complex. For instance, in the catalytic oxidation of CO, it is suggested that the presence of multiple phases of RuO₂ and Ru is linked to higher catalytic activity. mdpi.com
Intermetallic Compounds in Catalysis
Intermetallic compounds of ruthenium and aluminum offer unique catalytic properties that differ from those of their individual constituent metals or supported catalysts.
Ruthenium Aluminides as Catalytic Materials
Ruthenium aluminides are intermetallic compounds with defined crystal structures and stoichiometries. These materials are being explored as novel catalysts due to their potential for high activity and stability. The ordered atomic arrangement in ruthenium aluminides can lead to specific electronic structures and ensemble effects that are beneficial for catalysis. While research in this area is ongoing, the unique properties of these intermetallic compounds suggest their potential for a range of catalytic applications.
Raney-Type Aluminum-Ruthenium Catalysts
Raney-type catalysts are porous, high-surface-area materials prepared by selectively leaching a less noble, more reactive metal (typically aluminum) from an alloy. wikipedia.org Raney-type aluminum-ruthenium catalysts are prepared from Ru-Al alloys.
A notable example involves the preparation of Raney-type Ru-La catalysts from a Ru-La-Al ternary alloy. oup.com In this system, the aluminum is leached out using a sodium hydroxide solution. oup.com The resulting catalyst exhibits several advantageous properties:
High Surface Area: The leaching process creates a microporous structure with a high specific surface area. oup.com
Inhibition of Aggregation: The presence of lanthanum (La) in the alloy effectively inhibits the aggregation of ruthenium particles during the base treatment. oup.com
Enhanced Intrinsic Activity: The Raney-type Ru-La catalyst has shown a significantly higher intrinsic catalytic activity in ammonia (B1221849) decomposition compared to a corresponding Raney Ru catalyst prepared from a binary Ru-Al alloy. oup.com This suggests that the addition of a third metal can be used to promote the activity of the primary catalytic metal in a Raney-type system. oup.com
The development of bimetallic and trimetallic Raney-type catalysts containing aluminum and ruthenium opens up possibilities for creating highly active and robust catalytic materials for various chemical transformations. oup.com
Dilute Alloy and Single-Atom Alloy Catalysts featuring Ruthenium
Dilute alloy and single-atom alloy (SAA) catalysts represent a frontier in catalytic science, aiming to maximize the efficiency and selectivity of precious metals like ruthenium. In these materials, single ruthenium atoms or small, well-defined ruthenium clusters are dispersed within a more abundant and often less reactive host metal or support material, such as aluminum or its oxide. This atomic-level dispersion can lead to unique electronic and geometric properties, significantly altering the catalytic behavior compared to traditional nanoparticle catalysts.
Ruthenium-based single-atom catalysts have garnered significant attention due to their potential for high atomic utilization and unique catalytic mechanisms. rsc.org The synthesis of these catalysts can be challenging, as single metal atoms tend to aggregate, especially under reaction conditions. rsc.org However, anchoring single ruthenium atoms onto supports like alumina (Al₂O₃) can stabilize them. For instance, a single-atom Ru catalyst anchored on mesoporous γ-Al₂O₃ has been developed, demonstrating enhanced catalytic activity and selectivity in the degradation of 1,2-dichloroethane. acs.org
In the context of aluminum-ruthenium systems, the concept often involves single ruthenium atoms supported on an alumina matrix. A novel supported Ru catalyst has been fabricated with a unique structure where single Ru atoms and Ru nanoparticles are embedded within a nitrogen-doped carbon layer on an alumina support (Ru-Al₂O₃@CN-A). researchgate.net This configuration creates a synergistic effect where hydrogen atoms generated at the single Ru sites can migrate to the ruthenium nanoparticles to participate in hydrogenation reactions. researchgate.net This synergy between single atoms and nanoparticles highlights a promising strategy for designing highly active and stable catalysts. researchgate.net
Furthermore, the development of RuNi single-atom alloys, where single Ru atoms are anchored onto the surface of nickel nanoparticles, has demonstrated exceptional performance in chemoselective hydrogenation. While not a direct Ru-Al alloy, this work underscores the potential of the single-atom alloy concept for creating highly efficient ruthenium-based catalysts. researchgate.net
Specific Catalytic Reactions
Aluminum-ruthenium compounds, particularly ruthenium supported on alumina, are versatile catalysts for a wide range of organic transformations. The support, alumina, not only provides a high surface area for the dispersion of the active ruthenium species but also influences the catalytic activity through metal-support interactions.
Hydrogenation Reactions (e.g., Arene, Furfural, Benzene (B151609), Aniline)
Ruthenium-based catalysts are highly effective for the hydrogenation of aromatic compounds. rsc.orguni-muenster.dersc.org The hydrogenation of arenes is a critical process for upgrading liquid fuels and converting biomass resources. rsc.org Supported metal catalysts, including those with ruthenium, are the primary method for these reductions. rsc.org
Arene Hydrogenation: The catalytic activity in arene hydrogenation is influenced by both the metal and the support. rsc.org For instance, a novel ruthenium catalyst with single atoms and nanoparticles embedded in a nitrogen-doped carbon layer on alumina showed a turnover frequency (TOF) of 4216 h⁻¹ for the selective hydrogenation of quinoline. researchgate.net
Furfural Hydrogenation: In the hydrogenation of furfural, a key platform chemical derived from biomass, ruthenium catalysts supported on various materials have been investigated. While some studies focus on supports like carbon, the principles of controlling selectivity are relevant. For example, Ru⁰ nanoparticles are considered responsible for the catalytically active sites for the selective hydrogenation of furfural to furfuryl alcohol. rsc.org
Benzene Hydrogenation: The selective hydrogenation of benzene to cyclohexene (B86901) is an industrially important reaction. Ruthenium-based catalysts supported on different metal oxides, including Al₂O₃, are among the most effective. uni-muenster.de The reaction conditions, such as temperature and pressure, play a crucial role in achieving high selectivity.
Aniline (B41778) Hydrogenation: The hydrogenation of aniline to produce cyclohexylamine (B46788) is another significant industrial process. Supported ruthenium-based catalysts are known to be effective for this transformation. The presence of additives can influence the reaction by suppressing side reactions. rsc.org
The following table summarizes the performance of various ruthenium-based catalysts in different hydrogenation reactions.
| Catalyst | Substrate | Product | Key Findings |
| Ru-Al₂O₃@CN-A | Quinoline | Hydrogenated quinoline | High turnover frequency (4216 h⁻¹) due to synergy between single Ru atoms and nanoparticles. researchgate.net |
| Ru/Al₂O₃ | Benzene | Cyclohexene | Effective for selective hydrogenation, with performance influenced by reaction conditions. uni-muenster.de |
| Ru⁰ nanoparticles | Furfural | Furfuryl alcohol | Ru⁰ sites are identified as the active centers for selective hydrogenation. rsc.org |
| Supported Ru catalysts | Aniline | Cyclohexylamine | Effective for the hydrogenation, with selectivity influenced by additives. rsc.org |
Oxidation Reactions (e.g., Alkanes, Alkenes, Alcohols)
Ruthenium catalysts are also highly versatile in oxidation reactions, capable of oxidizing a wide range of substrates including alkanes, alkenes, and alcohols. The catalytic system often involves a ruthenium precursor and a co-oxidant.
Alkane Oxidation: Ruthenium-catalyzed oxidation of alkanes can efficiently produce ketones and alcohols at room temperature. For example, the Ru/C−CH₃CO₃H system is particularly suitable for the synthesis of ketones and alcohols from alkanes. researchgate.net
Alkene Oxidation: The oxidation of alkenes using ruthenium catalysts can yield various products depending on the reaction conditions. A notable application is the synthesis of α-diketones from alkenes at room temperature using a ruthenium complex with TBHP as an oxidant. This method is highly functional group tolerant and operates under mild conditions. acs.org The oxidative cleavage of alkenes to produce carboxylic acids can also be achieved with ruthenium catalysts in the presence of an oxidant like IO(OH)₅. researchgate.net
Alcohol Oxidation: The selective oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis. A new heterogeneous ruthenium-copper-hydrotalcite catalyst has been shown to be efficient and selective for the conversion of a variety of aliphatic, allylic, and benzylic alcohols to their corresponding aldehydes or ketones. nih.gov
Below is a table summarizing research findings on oxidation reactions catalyzed by ruthenium compounds.
| Catalyst System | Substrate | Product | Key Findings |
| Ru/C−CH₃CO₃H | Alkanes | Ketones and Alcohols | Efficient oxidation at room temperature. researchgate.net |
| [Ru(cymene)Cl₂]₂ / TBHP | Alkenes | α-Diketones | Highly functional group tolerant and operates under mild conditions. acs.org |
| cis-[RuCl₂(bipy)₂]·2H₂O / IO(OH)₅ | Alkenes | Carboxylic Acids | Achieves oxidative cleavage of the double bond. researchgate.net |
| Ruthenium-copper-hydrotalcite | Alcohols | Aldehydes or Ketones | Efficient and selective for a wide range of alcohols. nih.gov |
Allylation and C-H Activation Reactions
Ruthenium catalysts have emerged as powerful tools for C-C bond formation through allylation and C-H activation reactions. These methods offer atom-economical routes to complex organic molecules.
Allylation Reactions: Ruthenium-catalyzed allylation reactions can proceed through various mechanisms. For instance, the oxidative coupling of allylsilanes and allyl esters with activated olefins can be achieved via isomerization followed by C(allyl)–H activation, providing access to stereodefined 1,3-dienes. rsc.org
C-H Activation Reactions: Ruthenium-catalyzed C-H bond activation has seen remarkable progress, enabling the functionalization of otherwise inert C-H bonds. mdpi.comsciencedaily.com These reactions often employ a directing group to achieve high regioselectivity. The activation of a C-H bond typically leads to the formation of a Ru-C bond, which can then be functionalized. mdpi.com Mechanistic studies, often supported by computational advances, have been crucial in understanding the different modes of C-H bond activation, which include oxidative addition, metathesis, and base-assisted deprotonation. mdpi.com For example, ruthenium(II) catalysts can efficiently activate the sp³ C-H bond of a benzylic amine for arylation. sciencedaily.com
Photocatalytic Applications (e.g., Water Splitting, Solar Fuel Production)
Photocatalysis using aluminum-ruthenium based materials holds promise for addressing energy and environmental challenges by converting solar energy into chemical fuels.
Water Splitting: Ruthenium-based materials have been investigated as catalysts for water splitting to produce hydrogen. Researchers have developed ruthenium-based catalysts that can split water into hydrogen nearly as effectively as platinum. researchgate.net Bimetallic Ru-M electrocatalysts have been explored for the oxygen evolution reaction (OER) in acidic electrolytes, with Ru-Co, Ru-Ir, and Ru-Cu showing improved catalytic activities. nih.gov High-performance photoanodes for dye-sensitized photoelectrochemical cells (DS-PECs) for visible-light-driven water splitting have been assembled using binuclear ruthenium water oxidation catalysts. acs.org
Solar Fuel Production: The photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels is a key area of research. A Ru(II)–Ru(II) supramolecular photocatalyst adsorbed on Al₂O₃ has been studied for CO₂ reduction, with formic acid being the main product. mdpi.com The photocatalytic activity was found to be dependent on the adsorption density of the ruthenium complex on the alumina surface. mdpi.com The development of efficient photocatalysts for solar fuel production is a pivotal challenge, with strategies focusing on catalyst design and photoreactor engineering. researchgate.net The goal is to develop technologies that can store solar light into high-energy molecules like hydrocarbons and hydrogen. researchgate.net
Mechanistic Studies of Catalytic Processes
Understanding the reaction mechanisms at a molecular level is crucial for the rational design of more efficient and selective catalysts. For aluminum-ruthenium systems, mechanistic studies often focus on the role of the support and the nature of the active ruthenium species.
In hydrogenation reactions , computational studies have provided insights into the C-H bond cleavage step mediated by ruthenium, revealing different activation modes such as oxidative addition and base-assisted deprotonation. mdpi.com The directing group plays a significant role in determining the reactivity of the C-H bond. The formation of a Ru-C bond is a key intermediate, which is then further functionalized. mdpi.com
For the oxidation of alkenes , a proposed mechanism for the ruthenium-catalyzed formation of α-diketones involves the reaction of the ruthenium catalyst with an oxidant like TBHP to form a cis-dioxoruthenium intermediate. This intermediate then undergoes a [3+2] cycloaddition with the alkene, followed by β-hydrogen elimination and subsequent oxidation to yield the final product. acs.org
In C-H activation , mechanistic studies have revealed that the reaction can proceed through a reversible, acetate-assisted C-H ruthenation, followed by olefin insertion. nih.gov A comprehensive mechanistic investigation of ruthenium-catalyzed C-H hydroxylation has identified different pathways for catalyst activation and deactivation, highlighting the importance of ligand stability.
Reaction Pathways and Intermediates
The mechanism of a catalytic reaction is a sequence of elementary steps involving the adsorption of reactants, the formation of intermediates, and the desorption of products. Identifying the reaction pathway and the transient intermediate species is key to understanding and optimizing catalytic processes.
In the context of CO2 methanation over Ru/Al2O3 catalysts, in situ spectroscopic studies have been instrumental in elucidating the reaction mechanism. For an unpromoted Ru/Al2O3 catalyst, it has been shown through in situ Infrared (IR) spectroscopy and steady-state isotopic kinetic analysis (SSITKA) that bicarbonate and linear carbonyl species are likely reaction intermediates. rsc.org The reaction pathway is thought to involve the adsorption of CO2 on the alumina support, forming bicarbonate species, which are then hydrogenated on the ruthenium nanoparticles, passing through formate (B1220265) and carbonyl intermediates. researchgate.net Some studies also suggest that CO can act as a reaction intermediate in the CO2 methanation process over Ru-based catalysts. researchgate.net
Another study employing in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) identified formyl (HCOad) as a key reaction intermediate in the dominant pathway for CO methanation on a Ru/Al2O3 catalyst. acs.org For CO2 methanation, the pathway is proposed to proceed through the dissociation of CO2 to adsorbed CO, which is subsequently methanated. acs.org In this latter reaction, surface formates are considered to play a minor role, acting more as spectator species. acs.org
The introduction of promoters can alter the reaction pathway. For instance, in a NaNO3-promoted Ru/Al2O3 catalyst, the likely reaction intermediates for CO2 methanation include bidentate carbonate, formate, and linear carbonyl species. rsc.org This suggests that the promoter can influence the way CO2 adsorbs and reacts on the catalyst surface. rsc.org
Table 1: Identified Intermediates in CO2 Methanation over Ru/Al2O3 Catalysts
| Catalyst System | Identified Intermediates | Spectroscopic Technique | Reference |
|---|---|---|---|
| Unpromoted Ru/Al2O3 | Bicarbonate, Linear Carbonyls | In situ IR, SSITKA | rsc.org |
| Unpromoted Ru/Al2O3 | Formyl (HCOad), Adsorbed CO | In situ DRIFTS | acs.org |
| NaNO3-promoted Ru/Al2O3 | Bidentate Carbonate, Formate, Linear Carbonyls | In situ IR, SSITKA | rsc.org |
Surface Science Approaches to Catalyst Understanding
Surface science provides a powerful arsenal (B13267) of techniques to characterize catalysts and probe the elementary steps of catalytic reactions at the surface. These methods allow for the correlation of the catalyst's structure and composition with its catalytic activity.
A variety of surface-sensitive techniques are employed to characterize aluminum-ruthenium catalysts. Transmission Electron Microscopy (TEM) is widely used to determine the size and morphology of ruthenium nanoparticles on the alumina support. researchgate.netresearchgate.net For instance, one study used TEM to show that a polyol reduction method produced well-dispersed and uniform ruthenium nanoparticles with an average diameter of 7 nm on Al2O3, while a conventional impregnation method resulted in larger particles of around 12 nm. researchgate.net
X-ray Diffraction (XRD) is utilized to identify the crystalline phases of the catalyst and to estimate the crystallite size of the metal particles. rjpbcs.comTemperature-Programmed Reduction (TPR) helps in understanding the reducibility of the ruthenium species on the alumina support, providing insights into the metal-support interaction. mdpi.comX-ray Photoelectron Spectroscopy (XPS) is another crucial technique that provides information about the elemental composition and oxidation states of the species on the catalyst surface. mdpi.com
Operando spectroscopy, which involves characterizing the catalyst under reaction conditions, offers dynamic insights into the catalyst's behavior. acs.org Techniques like operando X-ray Absorption Fine Structure (XAFS) and in situ DRIFTS can track changes in the electronic state of ruthenium and the evolution of surface species during the catalytic reaction. acs.orgosti.gov For example, operando XAFS has been used to observe the dynamics of Ru species in Ru/α-Al2O3 catalysts during the preferential oxidation of CO. acs.org Similarly, combining DRIFTS with mass spectrometry (MS) allows for the simultaneous monitoring of surface species and gaseous products, providing a direct link between surface intermediates and catalyst activity. researchgate.net
Role of Electronic Structure and Surface Area in Catalytic Activity
The catalytic activity of aluminum-ruthenium compounds is profoundly influenced by their electronic structure and physical properties such as surface area and particle size. The interaction between the ruthenium nanoparticles and the alumina support can modify the electronic properties of the ruthenium, a phenomenon known as the electronic metal-support interaction (EMSI). acs.org
The size of the ruthenium nanoparticles is a critical factor. For ammonia synthesis on Ru/Al2O3, the reaction is found to be structure-sensitive, with the turnover frequency being dependent on the particle size. researchgate.net A study on ammonia decomposition over Ru/γ-Al2O3 catalysts demonstrated that the turnover frequency increased significantly with an increase in Ru particle size from 0.8 to 7.5 nm. wpmucdn.com This was attributed to the fact that the number of active sites (B5 sites) is highly dependent on the particle shape, which changes with size. wpmucdn.comnih.gov
The dispersion of the ruthenium particles, which is related to the available surface area of the active metal, also plays a crucial role. Higher dispersion, meaning smaller and more numerous particles for a given metal loading, generally leads to a higher number of active sites. However, the optimal particle size depends on the specific reaction, as some reactions are favored on specific crystal facets or types of active sites that are more abundant on larger or specifically shaped particles. wpmucdn.com
Modification of the alumina support can also tune the catalytic activity by altering the metal-support interaction. For instance, doping alumina with alkaline or alkaline earth metals for the dry reforming of methane with CO2 was found to influence the Ru particle size and the metal-support interaction. mdpi.com The addition of potassium, for example, led to the smallest mean particle size and the best catalytic performance, which was attributed to the elimination of acidity and the creation of basic sites on the alumina surface, favoring the metal-support interactions. mdpi.com
Table 2: Influence of Ruthenium Particle Size on Catalytic Activity
| Reaction | Catalyst | Particle Size (nm) | Observation | Reference |
|---|---|---|---|---|
| Ammonia Synthesis | Ru/Al2O3 | 7 (polyol method) vs. 12 (impregnation) | Catalyst prepared by polyol method showed three-fold higher activity. | researchgate.net |
| Ammonia Decomposition | Ru/γ-Al2O3 | 0.8 to 7.5 | Turnover frequency increased by almost 2 orders of magnitude with increasing particle size. | wpmucdn.com |
| Cyclohexane Oxidation | Ru/Al2O3 | 2.7 (2% Ru) vs. 8-16 (5% Ru) | Cyclohexane conversion increases with Ru content (and generally larger particle sizes in this study). | rjpbcs.com |
Advanced Applications and Functional Materials Derived from Aluminum Ruthenium Systems
Structural Materials for High-Temperature Environments
The intermetallic compound RuAl, with its ordered B2 body-centered cubic (BCC) structure, is a prime candidate for structural applications in high-temperature environments, such as in the hot-section components of turbine engines. aip.orgrsc.org Its properties are often compared to those of nickel-based superalloys.
The strength of aluminum-ruthenium alloys at elevated temperatures is a key area of research. First-principles density functional theory calculations have been used to study the properties of various X-Ru alloys in the B2 crystallographic phase. rsc.org These studies indicate that alloys such as Sc-Ru, Ti-Ru, V-Ru, and Mn-Ru are not only thermodynamically stable but also exhibit high ductility, a crucial factor for structural materials. rsc.org A material's ductility can be predicted by Pugh's ratio (the ratio of bulk modulus to shear modulus, B/G) and Poisson's ratio (υ); materials are considered ductile if B/G > 1.75 and υ > 0.25. rsc.org All studied X-Ru alloys demonstrated ductile properties, making them suitable for high-temperature use. rsc.org
Furthermore, the melting temperatures for most of these alloys are calculated to be higher than that of the commonly used Ni₃Al (1691 K), indicating their potential for superior performance in extreme heat. rsc.org The high melting point and high cohesive energy contribute to their excellent thermomechanical fatigue resistance. aip.org
Calculated Mechanical Properties of B2 X-Ru Alloys
| Compound | Pugh's Ratio (B/G) | Poisson's Ratio (υ) | Melting Temperature (K) | Ductility |
|---|---|---|---|---|
| Sc-Ru | 3.25 | 0.35 | 2428 | Ductile |
| Ti-Ru | 2.84 | 0.33 | 2341 | Ductile |
| V-Ru | 3.58 | 0.36 | 2300 | Ductile |
| Cr-Ru | 2.10 | 0.28 | 1584 | Ductile |
| Mn-Ru | 3.03 | 0.34 | 1943 | Ductile |
| Fe-Ru | 2.50 | 0.31 | 1840 | Ductile |
| Co-Ru | 2.57 | 0.32 | 1808 | Ductile |
| Ni-Ru | 2.78 | 0.33 | 1772 | Ductile |
| Cu-Ru | 2.52 | 0.31 | 1445 | Ductile |
| Zn-Ru | 2.55 | 0.32 | 1741 | Ductile |
Data sourced from first-principles calculations, highlighting the ductile nature and high melting points of various B2 X-Ru alloys, making them promising for high-temperature structural applications. rsc.org
A critical requirement for high-temperature structural materials is the ability to maintain a stable microstructure over extended periods at elevated temperatures. researchgate.net Aluminum-ruthenium alloys, particularly those with the B2 structure, exhibit remarkable phase stability. aps.orgiaea.org For instance, RuAl thin films have demonstrated superior thermal stability, maintaining their ordered B2 structure at temperatures up to 900 °C. aip.org Obvious film failure, characterized by the formation of other phases like Al₂O₃ and Ru₂Si₃, only occurred at an extreme temperature of 1000 °C. aip.org This high-temperature stability is significantly better than that of copper, which fails around 400 °C. aip.org
In more complex systems, such as Nb-Ti-Ru alloys, a two-phase microstructure of B2 precipitates in a body-centered cubic (BCC) matrix has been confirmed at temperatures between 900 °C and 1300 °C. mdpi.com The stability of these Ru-based B2 precipitates can exceed 1600 °C in some systems. mdpi.com The formation of a protective α-Al₂O₃ scale can also contribute to the material's stability and oxidation resistance at high temperatures. researchgate.net
Surface Engineering and Protective Coatings
Aluminum-ruthenium (Al-Ru) systems are increasingly being explored in the field of surface engineering for the development of advanced protective coatings. The unique combination of aluminum's lightness and corrosion resistance with ruthenium's hardness, catalytic activity, and stability makes these materials suitable for a range of demanding applications. Techniques such as Atomic Layer Deposition (ALD) have been instrumental in fabricating precisely controlled thin films and functional coatings based on Al-Ru systems.
Thin Film Applications for Protection
Thin films composed of aluminum and ruthenium are being investigated for their potential as protective barriers, particularly in the microelectronics industry. The chemical interaction and diffusion properties of thin aluminum and manganese films on ruthenium liner layers have been studied for their application as copper diffusion barriers. Research indicates that thin aluminum films deposited on ruthenium liner layers can diffuse through the ruthenium and interact with the underlying silicon dioxide (SiO2) substrate to form a stable aluminum oxide (Al2O3) layer. This in-situ formation of an oxide layer enhances the barrier properties, preventing copper from diffusing into the dielectric material, which is crucial for the reliability of integrated circuits. nih.gov
The ALD technique allows for the deposition of ultrathin, conformal coatings of ruthenium onto alumina (B75360) (Al2O3) substrates. researchgate.net This method provides precise control over the thickness and composition of the film at the atomic level, ensuring a high-quality, dense, and uniform layer. researchgate.net While often explored for catalytic purposes, these well-adhered and uniform films also suggest potential for protective applications, offering resistance against chemical attack and wear due to the inherent properties of both ruthenium and alumina.
Key characteristics of Al-Ru based protective thin films are summarized in the table below.
| Feature | Description | Source(s) |
| Application | Copper diffusion barrier in microelectronics | nih.gov |
| Deposition Method | Atomic Layer Deposition (ALD) | researchgate.net |
| Mechanism | Formation of an Al2O3 layer at the Ru/SiO2 interface | nih.gov |
| Key Advantage | Prevents copper diffusion, enhancing device reliability | nih.gov |
| Coating Structure | Conformal, uniform, and dense thin films | researchgate.net |
Functional Coatings
Beyond simple protection, Al-Ru systems are used to create functional coatings with specific catalytic or tribological properties. A significant application is in catalysis, where ultralow loadings of ruthenium are deposited on alumina monoliths. researchgate.net Using ALD, highly precise amounts of metallic ruthenium can be coated onto spherical Al2O3 supports. researchgate.net These catalytic systems have proven to be robust, stable, and highly recyclable for chemical reactions such as the reduction of p-nitrophenol. researchgate.net
The ALD process involves alternating cycles of a ruthenium precursor (e.g., η4-2,3-dimethylbutadiene ruthenium tricarbonyl) and a co-reactant like water to grow a metallic Ru film. researchgate.net This technique is powerful for catalyst synthesis because it allows for controllable and reproducible coating thickness, which in turn influences the catalytic activity. researchgate.net Energy Dispersive X-ray (EDX) analysis has confirmed the successful deposition of ruthenium onto the alumina surface. researchgate.net
The properties of these functional coatings are detailed in the following table.
| Property | Finding | Source(s) |
| Catalyst System | Ultralow loading of Ruthenium on Alumina (Ru@Al2O3) | researchgate.net |
| Deposition Technique | Atomic Layer Deposition (ALD) | researchgate.net |
| Ruthenium Precursor | η4-2,3-dimethylbutadiene ruthenium tricarbonyl | researchgate.net |
| Morphology | Complex microstructure with fissures and pores | researchgate.net |
| Application | Catalytic reduction of p-nitrophenol | researchgate.net |
| Performance | Stable, highly recyclable, competitive reaction rates | researchgate.net |
Sensor Technologies
The unique electronic and surface properties of materials derived from aluminum-ruthenium systems are being harnessed for the development of advanced sensor technologies. A notable example involves the use of ruthenium, deposited via ALD, on engineered two-dimensional materials derived from precursors containing aluminum.
A highly sensitive temperature sensor has been developed using delaminated V-MXene (DM-V2CTx) engineered with ruthenium. nih.gov The V-MXene is synthesized from the V2AlC MAX phase, where aluminum layers are chemically etched away. nih.gov The subsequent selective deposition of ruthenium atoms and clusters onto the layered V-MXene structure using ALD creates a Ru@DM-V2CTx heterostructure. nih.gov
The table below summarizes the key findings of this research.
| Feature | Specification | Source(s) |
| Sensor Type | Temperature Sensor | nih.gov |
| Base Material | Delaminated V-MXene (from V2AlC) | nih.gov |
| Functionalization | Ruthenium deposition via Atomic Layer Deposition (ALD) | nih.gov |
| Resulting Structure | Ru@DM-V2CTx Heterostructure | nih.gov |
| Sensing Performance | 1.11% °C⁻¹ | nih.gov |
| Application | Real-time healthcare monitoring | nih.gov |
Energy Storage Applications (e.g., Batteries, Supercapacitors)
While research into binary aluminum-ruthenium compounds for energy storage is still emerging, related systems that combine ruthenium with aluminum-based supports show potential. Specifically, ruthenium supported on aluminum compounds is being investigated for its role in hydrogen storage, a critical area of energy research.
One such system involves ruthenium encapsulated on an aluminum oxyhydroxide support. This material has been studied for its ability to facilitate the dehydrogenation of formate (B1220265), which is part of the formate-bicarbonate cycle—a promising vehicle for chemical hydrogen storage. researchgate.net The high catalytic activity of ruthenium is essential for the efficient release of hydrogen from its carrier molecule. The aluminum-based support provides a stable, high-surface-area platform for the ruthenium catalyst.
Although direct applications of Al-Ru alloys in batteries and supercapacitors are not yet widely reported, the properties of the individual components are well-studied in the energy storage field. Ruthenium oxide (RuO2) is a well-known pseudocapacitive material with high specific capacitance, and aluminum is a promising high-capacity anode material for next-generation batteries. researchgate.netwikipedia.org Future research may explore combining these elements to leverage their respective strengths, for instance, by using ruthenium-based coatings to stabilize aluminum anodes or by creating novel Al-Ru composite electrodes.
The characteristics of the reported Ru-on-aluminum-support system for energy storage are presented below.
| System | Application | Mechanism | Role of Ruthenium | Role of Aluminum Support | Source(s) |
| Ruthenium on Aluminum Oxyhydroxide | Chemical Hydrogen Storage | Dehydrogenation of Formate | Catalyzes hydrogen release | Provides a stable, high-surface-area support | researchgate.net |
Q & A
Q. What are the best practices for synthesizing aluminum-ruthenium intermetallic compounds to ensure reproducibility?
- Methodological Answer : Synthesis should follow protocols that prioritize controlled stoichiometry and inert environments (e.g., argon gloveboxes) to prevent oxidation. Key steps include:
- Pre-treating aluminum and ruthenium precursors to remove surface oxides.
- Using arc-melting or high-temperature solid-state reactions with precise temperature ramps .
- Characterizing products via XRD and SEM-EDS to confirm phase purity and elemental distribution .
- Documenting all parameters (e.g., heating rates, cooling times) to enable replication .
Q. How can researchers characterize the electronic structure of ruthenium-aluminum complexes using spectroscopic methods?
- Methodological Answer : Combine X-ray photoelectron spectroscopy (XPS) to analyze oxidation states and EXAFS to study local coordination environments. For example:
Q. What analytical techniques are most effective for quantifying trace ruthenium in aluminum matrices?
- Methodological Answer : Inductively coupled plasma mass spectrometry (ICP-MS) offers high sensitivity for trace metal analysis. To minimize interference:
Q. How do researchers design experiments to study the corrosion resistance of aluminum-ruthenium alloys?
- Methodological Answer : Electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are critical. Key considerations:
- Prepare alloy electrodes with uniform surface finishes to avoid artifacts.
- Test in electrolytes mimicking real-world conditions (e.g., NaCl for marine environments).
- Compare results with pure aluminum controls to isolate ruthenium’s role .
Advanced Research Questions
Q. How can contradictions in reported catalytic activity data for aluminum-ruthenium systems be resolved?
- Methodological Answer : Contradictions often arise from differences in surface morphology or reaction conditions. Address this by:
Q. What methodological approaches integrate computational and experimental data to optimize aluminum-ruthenium catalytic performance?
- Methodological Answer : A hybrid workflow is recommended:
Q. How do researchers address discrepancies between theoretical and experimental phase diagrams for aluminum-ruthenium systems?
- Methodological Answer : Discrepancies may stem from metastable phases or kinetic barriers. Mitigate by:
Q. What strategies are used to analyze the environmental impact of ruthenium leaching from aluminum-based catalysts?
- Methodological Answer : Employ lifecycle analysis (LCA) combined with accelerated aging tests:
Q. How can researchers design in situ studies to probe interfacial reactions in aluminum-ruthenium composites?
- Methodological Answer : Use synchrotron techniques like grazing-incidence XRD (GI-XRD) and ambient-pressure XPS:
Q. What methodologies validate the purity of ruthenium-aluminum precursors in organometallic synthesis?
- Methodological Answer :
Combine NMR, elemental analysis, and single-crystal XRD: - For air-sensitive compounds, use Schlenk-line techniques for handling.
- Compare experimental NMR shifts with computed chemical shifts (e.g., using ADF software).
- Publish crystallographic data in repositories like the Cambridge Structural Database .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
